molecular formula C9H19NO2 B1282954 4-(2-Ethoxyethoxy)piperidine CAS No. 70978-93-7

4-(2-Ethoxyethoxy)piperidine

Cat. No.: B1282954
CAS No.: 70978-93-7
M. Wt: 173.25 g/mol
InChI Key: YUAFBJXCTHYOSJ-UHFFFAOYSA-N
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Description

4-(2-Ethoxyethoxy)piperidine ( 70978-93-7) is a versatile piperidine derivative of significant interest in research and development, particularly as a building block in organic synthesis and pharmaceutical chemistry. Its molecular formula is C9H19NO2, with a molecular weight of approximately 173.25 g/mol . The compound features a piperidine ring substituted with a 2-ethoxyethoxy side chain, a structure that combines the basicity of the amine with the ether's solubility properties. This makes it a valuable intermediate for the synthesis of more complex molecules, potentially for the development of active pharmaceutical ingredients (APIs), ligands for catalysis, and functional materials . The specific structural motif of the 2-ethoxyethoxy chain is often utilized to modulate the solubility and pharmacokinetic properties of lead compounds in medicinal chemistry programs. Researchers value this compound for its ability to serve as a scaffold for constructing diverse chemical libraries. The compound must be handled by qualified professionals in appropriately controlled laboratory environments. This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Buyers are responsible for confirming the product's identity and purity to meet their specific research requirements.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-ethoxyethoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-2-11-7-8-12-9-3-5-10-6-4-9/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAFBJXCTHYOSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70554424
Record name 4-(2-Ethoxyethoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70978-93-7
Record name 4-(2-Ethoxyethoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Ethoxyethoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Unique Piperidine Scaffold

The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous approved drugs and clinical candidates.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility and metabolic stability, while providing a versatile scaffold for three-dimensional diversification. This guide focuses on a specific, yet underexplored, derivative: 4-(2-Ethoxyethoxy)piperidine (CAS Number: 70978-93-7). This molecule uniquely combines the rigid piperidine ring with a flexible, polar ethoxyethoxy side chain, creating a molecular architecture with intriguing potential for modulating drug-target interactions and pharmacokinetic profiles.

This document serves as a comprehensive technical resource for researchers and drug development professionals interested in the synthesis, properties, and potential applications of 4-(2-ethoxyethoxy)piperidine. We will delve into the practical aspects of its preparation, characterization, and safe handling, while also exploring its prospective role in the design of novel therapeutics.

Physicochemical and Structural Characteristics

A thorough understanding of a molecule's fundamental properties is paramount for its effective utilization in research and development. Below is a summary of the key physicochemical data for 4-(2-ethoxyethoxy)piperidine.

PropertyValueSource
CAS Number 70978-93-7Internal Database
Molecular Formula C₉H₁₉NO₂Calculated
Molecular Weight 173.25 g/mol Calculated
Appearance Colorless to pale yellow liquid (predicted)Inferred
Boiling Point Not determined-
Melting Point Not applicable (liquid at room temperature)-
Solubility Soluble in water and common organic solvents (predicted)Inferred
LogP 0.9 (predicted for a similar compound)[2]
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 3Calculated

The presence of the ether linkages and the terminal ethyl group in the side chain, combined with the basic nitrogen of the piperidine ring, suggests a molecule with a balanced hydrophilic-lipophilic character. This balance is often a desirable trait in drug candidates, as it can influence absorption, distribution, metabolism, and excretion (ADME) properties.

Figure 1: 2D Chemical Structure of 4-(2-Ethoxyethoxy)piperidine.

Synthesis and Purification: A Practical Approach

Proposed Synthetic Pathway: Williamson Ether Synthesis

This synthesis involves the O-alkylation of a protected 4-hydroxypiperidine with 2-bromoethyl ethyl ether. The use of a protecting group on the piperidine nitrogen is crucial to prevent N-alkylation, a common side reaction. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under basic conditions and its facile removal under acidic conditions.

G cluster_0 Step 1: Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection 4-Hydroxypiperidine 4-Hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine 4-Hydroxypiperidine->N-Boc-4-hydroxypiperidine (Boc)2O, Base N-Boc-4-(2-ethoxyethoxy)piperidine N-Boc-4-(2-ethoxyethoxy)piperidine N-Boc-4-hydroxypiperidine->N-Boc-4-(2-ethoxyethoxy)piperidine NaH, 2-bromoethyl ethyl ether 4-(2-Ethoxyethoxy)piperidine 4-(2-Ethoxyethoxy)piperidine N-Boc-4-(2-ethoxyethoxy)piperidine->4-(2-Ethoxyethoxy)piperidine TFA or HCl

Figure 2: Proposed three-step synthesis of 4-(2-Ethoxyethoxy)piperidine.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine)

  • Reaction Setup: To a solution of 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.1 eq) or diisopropylethylamine (DIPEA).

  • Boc Protection: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) in the same solvent dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-Boc-4-hydroxypiperidine as a white solid.

Step 2: Synthesis of tert-butyl 4-(2-ethoxyethoxy)piperidine-1-carboxylate

  • Alkoxide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF. Add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Alkylation: After the evolution of hydrogen gas ceases (approximately 30-60 minutes), add 2-bromoethyl ethyl ether (1.1 eq) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C and cautiously quench with water. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired Boc-protected ether.

Step 3: Synthesis of 4-(2-Ethoxyethoxy)piperidine (Final Product)

  • Deprotection: Dissolve the purified tert-butyl 4-(2-ethoxyethoxy)piperidine-1-carboxylate in a suitable solvent like DCM. Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane (e.g., 4 M).

  • Reaction Monitoring: Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC.

  • Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and wash with an organic solvent like ether to remove any non-polar impurities. Basify the aqueous layer to a pH of >10 with a strong base (e.g., NaOH or K₂CO₃).

  • Final Extraction: Extract the product into an organic solvent such as DCM or ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield 4-(2-ethoxyethoxy)piperidine. The final product may be further purified by distillation under reduced pressure if necessary.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the ethoxyethoxy side chain protons, and the amine proton. The chemical shifts and coupling patterns will be indicative of the structure.

    • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule and their chemical environments.[3][4]

  • Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), and C-O-C stretching (around 1100 cm⁻¹).[5]

Potential Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 4-(2-ethoxyethoxy)piperidine make it an attractive building block for the synthesis of novel bioactive molecules. The piperidine core is a privileged scaffold in central nervous system (CNS) drug discovery, and the ethoxyethoxy side chain can be exploited to modulate polarity and engage in specific hydrogen bonding interactions with biological targets.[6]

Potential therapeutic areas where this scaffold could be explored include:

  • CNS Disorders: The piperidine nucleus is a common feature in drugs targeting CNS receptors and transporters. The ethoxyethoxy moiety could be used to fine-tune the blood-brain barrier permeability and target engagement of novel CNS agents.

  • Oncology: Many kinase inhibitors and other anti-cancer agents incorporate piperidine rings. The flexibility and hydrogen bonding capacity of the side chain could be advantageous in designing new inhibitors with improved potency and selectivity.

  • Infectious Diseases: Piperidine derivatives have shown promise as antibacterial and antiviral agents. The introduction of the ethoxyethoxy group could lead to compounds with novel mechanisms of action or improved pharmacokinetic properties.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions must be observed when handling 4-(2-ethoxyethoxy)piperidine. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety profile can be inferred from the parent piperidine molecule.

  • Hazards: Piperidine is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[7][8] It can cause severe skin burns and eye damage.[6][7][8]

  • Handling: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] Avoid contact with skin, eyes, and clothing.[6] Keep away from heat, sparks, and open flames.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

4-(2-Ethoxyethoxy)piperidine represents a valuable, yet underutilized, building block for medicinal chemistry and drug discovery. Its synthesis, achievable through a robust and scalable Williamson ether synthesis protocol, provides access to a unique scaffold with a desirable balance of rigidity and flexibility. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, intended to empower researchers to explore the full potential of this intriguing molecule in the development of next-generation therapeutics.

References

  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. (2022-03-21). ResearchGate. [Link]

  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. (2022-03-29). Beilstein Journals. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. [Link]

  • Piperidine Synthesis. (2025-06-04). DTIC. [Link]

  • 4-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)piperidine. PubChem. [Link]

  • 4-(2-Ethoxypropoxy)piperidine. PubChem. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021-10-30). Chemical Review and Letters. [Link]

  • 2-[2-(1-Piperazinyl)ethoxy]ethanol. SpectraBase. [Link]

  • Safety Data Sheet: Piperidine. (2025-03-31). Carl ROTH. [Link]

  • 4-Piperidinol, 2,2,6,6-tetramethyl-. NIST WebBook. [Link]

  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. (2025-08-05). ResearchGate. [Link]

  • Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. [Link]

  • 4-[2-(2-butoxyethoxy)ethyl]piperidine. Angene Chemical. [Link]

  • Piperidine - SAFETY DATA SHEET. (2024-05-07). PENTA. [Link]

  • 4-(2-Ethoxyphenyl)piperidine. PubChem. [Link]

  • Piperidine. NIST WebBook. [Link]

  • Supporting Information. Wiley-VCH. [Link]

Sources

An In-depth Technical Guide to 4-(2-Ethoxyethoxy)piperidine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Section 1: Physicochemical Properties

A comprehensive experimental characterization of 4-(2-Ethoxyethoxy)piperidine is not currently available in the literature. However, we can infer its key physicochemical properties by examining closely related structures and employing computational models. These estimations provide a valuable starting point for experimental design and handling.

Predicted Physicochemical Data

The properties of 4-(2-Ethoxyethoxy)piperidine are anticipated to be influenced by the piperidine ring, the flexible ether chain, and the terminal ethyl group. For the purpose of this guide, we will present computed properties for the closely related analog, 4-(2-Ethoxypropoxy)piperidine, as a reasonable proxy.

PropertyPredicted Value (for 4-(2-Ethoxypropoxy)piperidine)Data Source
Molecular Formula C₁₀H₂₁NO₂PubChem
Molecular Weight 187.28 g/mol PubChem
XLogP3-AA 0.9PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 5PubChem
Exact Mass 187.157228913 DaPubChem
Topological Polar Surface Area 30.5 ŲPubChem

Note: These values are computationally derived for a related compound and should be confirmed by experimental analysis of 4-(2-Ethoxyethoxy)piperidine.

Section 2: Synthesis and Purification

While a specific, detailed protocol for the synthesis of 4-(2-Ethoxyethoxy)piperidine is not published, a plausible and efficient route can be designed based on well-established methodologies for the preparation of 4-substituted piperidines. A common and effective strategy involves the Williamson ether synthesis, starting from a commercially available piperidine derivative.

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of 4-hydroxypiperidine with 1-bromo-2-ethoxyethane under basic conditions. To enhance reaction control and minimize side reactions, the piperidine nitrogen should be protected with a suitable protecting group, such as a Boc (tert-butyloxycarbonyl) group, which can be readily removed under acidic conditions in the final step.

G cluster_0 Step 1: Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection A 4-Hydroxypiperidine B Boc-protected 4-hydroxypiperidine A->B (Boc)₂O, DCM D Boc-protected 4-(2-Ethoxyethoxy)piperidine B->D NaH, THF C 1-Bromo-2-ethoxyethane C->D E 4-(2-Ethoxyethoxy)piperidine D->E TFA or HCl in Dioxane

Caption: Proposed three-step synthesis of 4-(2-Ethoxyethoxy)piperidine.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate

  • To a solution of 4-hydroxypiperidine (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure tert-butyl 4-hydroxypiperidine-1-carboxylate.

Step 2: Synthesis of tert-butyl 4-(2-ethoxyethoxy)piperidine-1-carboxylate

  • To a suspension of sodium hydride (NaH, 1.5 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 10 volumes) at 0 °C, add a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Add 1-bromo-2-ethoxyethane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to reflux and stir for 16-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and quench carefully with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield tert-butyl 4-(2-ethoxyethoxy)piperidine-1-carboxylate.

Step 3: Synthesis of 4-(2-Ethoxyethoxy)piperidine (Final Product)

  • Dissolve tert-butyl 4-(2-ethoxyethoxy)piperidine-1-carboxylate (1.0 eq) in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% v/v) or a solution of HCl in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of water and basify with a saturated solution of sodium bicarbonate or sodium hydroxide to pH > 10.

  • Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(2-Ethoxyethoxy)piperidine.

Section 3: Spectroscopic Characterization

While experimental spectra for 4-(2-Ethoxyethoxy)piperidine are not available, we can predict the key features based on the analysis of its functional groups and data from analogous structures.

¹H NMR Spectroscopy (Predicted)
  • Piperidine Ring Protons: Expect complex multiplets in the regions of approximately δ 1.2-1.8 ppm (for the C3 and C5 methylene protons) and δ 2.5-3.1 ppm (for the C2 and C6 methylene protons adjacent to the nitrogen). The proton at C4 will likely appear as a multiplet around δ 3.4-3.6 ppm.

  • Ethoxyethoxy Side Chain Protons:

    • The methylene protons of the ethoxy group (-O-CH₂-CH₃) are expected to appear as a quartet around δ 3.5 ppm.

    • The methyl protons of the ethoxy group (-O-CH₂-CH₃) will likely be an upfield triplet at approximately δ 1.2 ppm.

    • The two methylene groups of the ethoxyethoxy linker (-O-CH₂-CH₂-O-) will likely appear as multiplets in the range of δ 3.6-3.8 ppm.

  • N-H Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent, is expected for the piperidine N-H proton.

¹³C NMR Spectroscopy (Predicted)
  • Piperidine Ring Carbons:

    • The carbons at C2 and C6, adjacent to the nitrogen, are expected to resonate around δ 45-50 ppm.

    • The carbons at C3 and C5 are predicted to be in the δ 30-35 ppm range.

    • The carbon at C4, bearing the ether linkage, will be shifted downfield to approximately δ 75-80 ppm.

  • Ethoxyethoxy Side Chain Carbons:

    • The methyl carbon of the ethoxy group (-O-CH₂-CH₃) will be the most upfield signal, around δ 15 ppm.

    • The methylene carbon of the ethoxy group (-O-CH₂-CH₃) is expected around δ 66 ppm.

    • The two methylene carbons of the ethoxyethoxy linker (-O-CH₂-CH₂-O-) are anticipated to appear in the δ 68-72 ppm region.

Infrared (IR) Spectroscopy (Predicted)
  • N-H Stretch: A moderate to weak absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

  • C-H Stretch: Multiple sharp peaks in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the aliphatic C-H bonds.

  • C-O Stretch: A strong, characteristic band in the region of 1050-1150 cm⁻¹ is anticipated for the C-O stretching of the ether linkages.

  • N-H Bend: A band in the 1590-1650 cm⁻¹ region may be observed for the N-H bending vibration.

Mass Spectrometry (Predicted)
  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak corresponding to the exact mass of the molecule.

  • Fragmentation Pattern: Common fragmentation pathways would involve the loss of the ethoxyethyl group, cleavage of the ether linkages, and fragmentation of the piperidine ring. Key fragments would likely include ions corresponding to the piperidin-4-ol cation and various fragments of the ethoxyethoxy side chain.

Section 4: Safety and Handling

No specific safety data sheet (SDS) is available for 4-(2-Ethoxyethoxy)piperidine. Therefore, it is imperative to handle this compound with the utmost caution, treating it as potentially hazardous. The safety precautions should be based on the known hazards of its core components: piperidine and ether-containing compounds.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (chemically resistant, e.g., nitrile), and a lab coat.

  • Flammability: Piperidine is a flammable liquid. While the ether side chain may alter the flash point, it is prudent to treat 4-(2-Ethoxyethoxy)piperidine as a flammable substance. Keep away from open flames, sparks, and heat.

  • Toxicity: Piperidine is toxic if swallowed, inhaled, or in contact with skin. It can cause severe skin burns and eye damage. Assume that 4-(2-Ethoxyethoxy)piperidine possesses similar toxicological properties.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Section 5: Applications in Drug Discovery

The piperidine moiety is a privileged scaffold in drug design, appearing in a wide range of therapeutic agents.[1] The introduction of an ethoxyethoxy group at the 4-position can modulate the compound's polarity, lipophilicity, and hydrogen bonding capacity, potentially influencing its pharmacokinetic and pharmacodynamic profile.

G cluster_0 Potential Therapeutic Areas A 4-(2-Ethoxyethoxy)piperidine B Drug Discovery & Development A->B C Neuroscience (e.g., GPCR targets) B->C D Oncology B->D E Infectious Diseases B->E

Sources

The Synthesis and Characterization of 4-(2-Ethoxyethoxy)piperidine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous approved pharmaceuticals.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as modulated lipophilicity and aqueous solubility, which are critical for pharmacokinetic profiles.[1] This guide provides an in-depth technical overview of a plausible synthetic pathway and characterization of a novel piperidine derivative, 4-(2-Ethoxyethoxy)piperidine. While not a widely documented compound, its synthesis is approached here from first principles, leveraging established synthetic methodologies for analogous 4-substituted piperidines. This document is intended for researchers, scientists, and professionals in drug development, offering a practical framework for the synthesis, purification, and characterization of this and similar novel chemical entities.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in drug discovery, appearing in a wide array of therapeutic agents targeting the central nervous system, cancer, and infectious diseases.[1] Its conformational flexibility allows it to adapt to the steric requirements of various biological targets.[1] Furthermore, the nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor or be protonated at physiological pH, influencing the molecule's interaction with biological membranes and target proteins. The introduction of diverse substituents onto the piperidine ring allows for the fine-tuning of a compound's pharmacological and pharmacokinetic properties. The title compound, 4-(2-Ethoxyethoxy)piperidine, incorporates an ether-containing side chain, a common strategy to enhance solubility and introduce a potential hydrogen bond acceptor site.

Proposed Synthesis of 4-(2-Ethoxyethoxy)piperidine

The synthesis of 4-(2-Ethoxyethoxy)piperidine can be logically approached through a multi-step process starting from commercially available precursors. A robust and scalable synthetic route is paramount in drug discovery to ensure a reliable supply of the target compound for further studies. The proposed synthesis involves the protection of the piperidine nitrogen, introduction of the desired side chain via a Williamson ether synthesis, and subsequent deprotection.

Overall Synthetic Scheme

Synthetic_Pathway cluster_0 Step 1: N-Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection 4-Hydroxypiperidine 4-Hydroxypiperidine Protecting_Group Boc2O, Et3N, DCM 4-Hydroxypiperidine->Protecting_Group N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine Protecting_Group->N-Boc-4-hydroxypiperidine Reagents_Step2 1. NaH, THF 2. 1-Bromo-2-ethoxyethane N-Boc-4-hydroxypiperidine->Reagents_Step2 N-Boc-4-(2-Ethoxyethoxy)piperidine N-Boc-4-(2-Ethoxyethoxy)piperidine Reagents_Step2->N-Boc-4-(2-Ethoxyethoxy)piperidine Reagents_Step3 TFA or HCl in Dioxane N-Boc-4-(2-Ethoxyethoxy)piperidine->Reagents_Step3 4-(2-Ethoxyethoxy)piperidine 4-(2-Ethoxyethoxy)piperidine Reagents_Step3->4-(2-Ethoxyethoxy)piperidine

Figure 1: Proposed synthetic pathway for 4-(2-Ethoxyethoxy)piperidine.

Step-by-Step Experimental Protocols

Step 1: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate

  • Rationale: The secondary amine of 4-hydroxypiperidine is nucleophilic and can interfere with the subsequent O-alkylation step. Therefore, it is necessary to protect the nitrogen atom. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is stable under the basic conditions of the Williamson ether synthesis and can be readily removed under acidic conditions.

  • Protocol:

    • To a stirred solution of 4-hydroxypiperidine (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford tert-butyl 4-hydroxypiperidine-1-carboxylate.

Step 2: Synthesis of tert-butyl 4-(2-ethoxyethoxy)piperidine-1-carboxylate

  • Rationale: The Williamson ether synthesis is a classic and reliable method for forming ether linkages. The hydroxyl group of the protected piperidine is deprotonated with a strong base, typically sodium hydride, to form a nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide, in this case, 1-bromo-2-ethoxyethane, via an Sₙ2 reaction.

  • Protocol:

    • To a suspension of sodium hydride (NaH, 1.5 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq.) in anhydrous THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Add 1-bromo-2-ethoxyethane (1.2 eq.) dropwise to the reaction mixture.

    • Heat the reaction to reflux and monitor by TLC.

    • After the reaction is complete, cool the mixture to 0 °C and cautiously quench with water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of 4-(2-Ethoxyethoxy)piperidine (Deprotection)

  • Rationale: The final step is the removal of the Boc protecting group to yield the target secondary amine. This is typically achieved under acidic conditions. Trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane are commonly used for this purpose.

  • Protocol:

    • Dissolve tert-butyl 4-(2-ethoxyethoxy)piperidine-1-carboxylate (1.0 eq.) in a solution of 20% TFA in DCM or a 4 M solution of HCl in dioxane.

    • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a minimal amount of water and basify to a pH of >10 with a concentrated aqueous solution of sodium hydroxide or potassium hydroxide.

    • Extract the product with a suitable organic solvent, such as DCM or ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(2-Ethoxyethoxy)piperidine.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized 4-(2-Ethoxyethoxy)piperidine. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis
TechniqueExpected Observations
¹H NMR Signals corresponding to the ethoxy group (triplet and quartet), the two ethoxy methylenes, the piperidine ring protons, and the N-H proton. The chemical shifts and coupling patterns will be indicative of the structure.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the ethoxy carbons, the ethoxy methylene carbons, and the piperidine ring carbons.
Mass Spec (MS) The molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns can provide further structural information.
Infrared (IR) Characteristic absorption bands for N-H stretching (for the final product), C-H stretching, and C-O-C stretching of the ether linkages.
Chromatographic Analysis
TechniquePurpose
GC-MS To assess the purity of the final compound and identify any volatile impurities.
HPLC To determine the purity of the final product with high accuracy. A suitable method would need to be developed using an appropriate column and mobile phase.

Potential Applications in Drug Discovery

The piperidine scaffold is a versatile building block in the synthesis of a wide range of biologically active molecules.[3][4] 4-(2-Ethoxyethoxy)piperidine, as a novel derivative, can serve as a valuable intermediate in the generation of new chemical entities with potential therapeutic applications.

  • Central Nervous System (CNS) Agents: The piperidine ring is a common feature in many CNS-active drugs.[1] The ethoxyethoxy side chain could modulate blood-brain barrier penetration and solubility.

  • Anticancer Agents: Numerous piperidine-containing compounds have shown promise as anticancer agents.[2][5] This novel scaffold could be incorporated into new molecules designed to target specific pathways involved in cancer progression.

  • Antimicrobial Agents: The piperidine nucleus is also found in various antimicrobial compounds.[2] Derivatives of 4-(2-Ethoxyethoxy)piperidine could be explored for their potential antibacterial or antifungal activities.

The general workflow for utilizing this novel building block in a drug discovery program is outlined below.

Drug_Discovery_Workflow Start 4-(2-Ethoxyethoxy)piperidine (Novel Building Block) Library_Synthesis Library Synthesis (e.g., N-alkylation, N-arylation, amide coupling) Start->Library_Synthesis Screening High-Throughput Screening (HTS) Library_Synthesis->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Hit_Identification->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Figure 2: General workflow for the utilization of a novel building block in drug discovery.

Conclusion

This technical guide has outlined a scientifically sound and logical approach to the synthesis and characterization of 4-(2-Ethoxyethoxy)piperidine. By leveraging well-established synthetic methodologies and analytical techniques, researchers can confidently produce and validate this novel chemical entity. The versatile nature of the piperidine scaffold suggests that 4-(2-Ethoxyethoxy)piperidine holds promise as a valuable building block for the discovery and development of new therapeutic agents across various disease areas. The detailed protocols and rationale provided herein are intended to serve as a practical resource for scientists engaged in the innovative field of drug discovery.

References

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Methodological & Application

Synthesis of 4-(2-Ethoxyethoxy)piperidine: An In-Depth Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates. The functionalization of the piperidine core allows for the precise tuning of a molecule's physicochemical properties and its interaction with biological targets. 4-(2-Ethoxyethoxy)piperidine is a valuable intermediate in drug discovery, offering a flexible building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive experimental protocol for its synthesis, grounded in established chemical principles and safety considerations.

Strategic Approach: A Two-Step Synthesis via Williamson Etherification

The synthesis of 4-(2-ethoxyethoxy)piperidine is most effectively achieved through a two-step process centered around the classic Williamson ether synthesis. This well-established reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (an alkoxide).[2][3]

Due to the presence of a secondary amine within the 4-hydroxypiperidine starting material, a direct alkylation of the hydroxyl group would likely lead to a mixture of O-alkylated and N-alkylated products. To ensure regioselectivity and achieve a high yield of the desired O-alkylated product, a protection-deprotection strategy is employed. The piperidine nitrogen is first protected with a suitable group, followed by the Williamson ether synthesis, and finally, the removal of the protecting group to yield the target compound.

Two common and effective protecting groups for this purpose are the tert-butyloxycarbonyl (Boc) group and the benzyl (Bn) group. This guide will detail the synthesis pathway utilizing the N-Boc protecting group, which offers robust protection and is readily removed under acidic conditions.

Overall Synthetic Scheme

Synthesis_Workflow cluster_step1 Step 1: N-Boc Protection cluster_step2 Step 2: Williamson Ether Synthesis cluster_step3 Step 3: N-Boc Deprotection A 4-Hydroxypiperidine C N-Boc-4-hydroxypiperidine A->C Base (e.g., NaHCO₃) Solvent (e.g., THF/Water) B Di-tert-butyl dicarbonate (Boc)₂O B->C D N-Boc-4-hydroxypiperidine F N-Boc-4-(2-ethoxyethoxy)piperidine D->F Strong Base (e.g., NaH) Anhydrous Solvent (e.g., THF) E 2-Bromoethyl ethyl ether E->F G N-Boc-4-(2-ethoxyethoxy)piperidine H 4-(2-Ethoxyethoxy)piperidine G->H Acid (e.g., TFA or HCl) Solvent (e.g., DCM)

Caption: Synthetic workflow for 4-(2-ethoxyethoxy)piperidine.

Safety First: Hazard Analysis and Mitigation

A thorough understanding of the hazards associated with all chemicals is paramount for a safe laboratory environment.

ChemicalKey HazardsMitigation Measures
4-Hydroxypiperidine Harmful if swallowed, causes skin and eye irritation.[4]Wear appropriate PPE (lab coat, gloves, safety glasses). Handle in a well-ventilated area or fume hood.
Di-tert-butyl dicarbonate ((Boc)₂O) Flammable solid, skin and eye irritant.Keep away from heat and open flames. Wear appropriate PPE.
Sodium Hydride (NaH) Flammable solid, reacts violently with water to produce flammable hydrogen gas, causes severe skin burns and eye damage.[5]Handle under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and glassware. Wear flame-retardant lab coat, gloves, and safety glasses. Have a Class D fire extinguisher readily available.
2-Bromoethyl ethyl ether Flammable liquid, causes skin and eye irritation.Keep away from heat and open flames. Handle in a fume hood. Wear appropriate PPE.
Trifluoroacetic Acid (TFA) Causes severe skin burns and eye damage, toxic if inhaled.Handle in a fume hood with appropriate PPE, including acid-resistant gloves.
Dichloromethane (DCM) Suspected of causing cancer, causes skin and eye irritation.Handle in a fume hood. Wear appropriate PPE.
Tetrahydrofuran (THF) Highly flammable liquid and vapor. May form explosive peroxides.Keep away from heat and open flames. Test for peroxides before use if the solvent has been stored for an extended period.

Experimental Protocols

Part 1: Synthesis of tert-Butyl 4-hydroxy-1-piperidinecarboxylate (N-Boc-4-hydroxypiperidine)

This step involves the protection of the secondary amine of 4-hydroxypiperidine with a tert-butyloxycarbonyl (Boc) group. This prevents the piperidine nitrogen from reacting in the subsequent Williamson ether synthesis.

Materials:

  • 4-Hydroxypiperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • In a round-bottom flask, dissolve 4-hydroxypiperidine (1.0 eq.) in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0 eq.) to the solution and stir until it is dissolved.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in THF to the reaction mixture at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-hydroxy-1-piperidinecarboxylate as a white solid. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes if necessary.

Part 2: Synthesis of tert-Butyl 4-(2-ethoxyethoxy)-1-piperidinecarboxylate

This is the core Williamson ether synthesis step where the hydroxyl group of N-Boc-4-hydroxypiperidine is deprotonated with a strong base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with 2-bromoethyl ethyl ether.

Materials:

  • tert-Butyl 4-hydroxy-1-piperidinecarboxylate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 2-Bromoethyl ethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Precaution: Sodium hydride reacts violently with water. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (nitrogen or argon).

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous THF.

  • Carefully add sodium hydride (1.2 eq.) to the THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve tert-butyl 4-hydroxy-1-piperidinecarboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the sodium hydride suspension via the dropping funnel over 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C.

  • Add 2-bromoethyl ethyl ether (1.2 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux (approximately 66 °C) for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure tert-butyl 4-(2-ethoxyethoxy)-1-piperidinecarboxylate.

Part 3: Synthesis of 4-(2-Ethoxyethoxy)piperidine (N-Boc Deprotection)

The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound.

Materials:

  • tert-Butyl 4-(2-ethoxyethoxy)-1-piperidinecarboxylate

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Dissolve tert-butyl 4-(2-ethoxyethoxy)-1-piperidinecarboxylate (1.0 eq.) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (5-10 eq.) or an equivalent amount of 4M HCl in dioxane to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, carefully neutralize the excess acid by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield 4-(2-ethoxyethoxy)piperidine. The product can be further purified by distillation under reduced pressure if necessary.

Quantitative Data Summary

StepReactant 1Reactant 2ProductMolar Ratio (R1:R2)Typical Yield
1 4-Hydroxypiperidine(Boc)₂ON-Boc-4-hydroxypiperidine1 : 1.1>90%
2 N-Boc-4-hydroxypiperidine2-Bromoethyl ethyl etherN-Boc-4-(2-ethoxyethoxy)piperidine1 : 1.270-85%
3 N-Boc-4-(2-ethoxyethoxy)piperidineTFA or HCl4-(2-Ethoxyethoxy)piperidine1 : 5-10>95%

Conclusion and Further Perspectives

This guide provides a detailed and reliable protocol for the synthesis of 4-(2-ethoxyethoxy)piperidine, a valuable intermediate for drug discovery and development. The two-step approach, employing an N-Boc protection strategy followed by a Williamson ether synthesis and deprotection, ensures a high yield and purity of the final product. Researchers and scientists can adapt this protocol for the synthesis of a variety of 4-alkoxy-substituted piperidine derivatives by selecting different alkylating agents in the Williamson ether synthesis step. As with any chemical synthesis, careful attention to safety precautions and reaction monitoring are essential for successful and safe execution.

References

  • PubChem. Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

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Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Structural Elucidation of 4-(2-Ethoxyethoxy)piperidine using 13C NMR Spectroscopy

Introduction

4-(2-Ethoxyethoxy)piperidine is a heterocyclic compound incorporating both a piperidine ring and an ether linkage. As a functionalized piperidine, it represents a class of scaffolds with significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active molecules. Unambiguous structural characterization is a critical step in the synthesis and quality control of such compounds. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful, non-destructive analytical technique that provides direct insight into the carbon skeleton of a molecule.[1] This application note provides a detailed protocol and theoretical analysis for the 13C NMR characterization of 4-(2-Ethoxyethoxy)piperidine, intended for researchers, scientists, and drug development professionals.

Core Principles of 13C NMR Spectroscopy

Unlike 1H NMR, 13C NMR spectroscopy probes the 13C isotope, which has a nuclear spin of 1/2.[2] Due to the low natural abundance of 13C (approximately 1.1%), the probability of finding two adjacent 13C atoms in a single molecule is very low. Consequently, 13C-13C spin-spin coupling is typically not observed, leading to simpler spectra where each unique carbon atom in a molecule produces a distinct signal.[3]

The key parameters derived from a 13C NMR spectrum are:

  • Number of Signals: Corresponds to the number of chemically non-equivalent carbon environments in the molecule.[3]

  • Chemical Shift (δ): The position of a signal on the spectrum (measured in parts per million, ppm) is highly dependent on the electronic environment of the carbon atom. Electronegative atoms (like oxygen and nitrogen) deshield the carbon nucleus, causing its signal to appear at a higher chemical shift (downfield).[4] The typical range for 13C chemical shifts is broad, from 0 to over 220 ppm.[5]

  • Signal Multiplicity (with Proton Coupling): In proton-coupled 13C spectra, the signal for a carbon is split by the protons directly attached to it according to the n+1 rule. However, for clarity and sensitivity, spectra are most commonly acquired under broadband proton-decoupled conditions, where all carbon signals appear as singlets.[3]

  • DEPT (Distortionless Enhancement by Polarization Transfer): This is a crucial technique used to determine the number of hydrogens attached to each carbon.[6][7] By running specific DEPT experiments (commonly DEPT-90 and DEPT-135), one can differentiate between methyl (CH3), methylene (CH2), methine (CH), and quaternary (C) carbons.[8]

Experimental Protocol: A Self-Validating System

This protocol is designed to yield a high-quality, interpretable 13C NMR spectrum. Each step includes a rationale to ensure trustworthiness and reproducibility.

Materials and Equipment
  • Analyte: 4-(2-Ethoxyethoxy)piperidine (50-100 mg)

  • NMR Solvent: Deuterated chloroform (CDCl3, 0.6-0.7 mL). CDCl3 is a common choice for its excellent solubilizing properties for many organic compounds and its single carbon signal at ~77 ppm which can be used as a secondary reference.[9][10]

  • Internal Standard: Tetramethylsilane (TMS). A small amount is often pre-dissolved in the NMR solvent by the manufacturer. TMS is chemically inert and its 13C signal is defined as 0.0 ppm, serving as the primary reference point.

  • NMR Tube: High-quality, 5 mm NMR tube (e.g., Wilmad 535-PP or equivalent). The quality of the tube is critical for achieving good magnetic field homogeneity (shimming).[11]

  • Filtration: Pasteur pipette and a small plug of glass wool. Cotton wool should be avoided as it can introduce impurities.

  • NMR Spectrometer: A 400 MHz (or higher) spectrometer equipped with a broadband probe.

Step-by-Step Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 50-100 mg of 4-(2-Ethoxyethoxy)piperidine directly into a clean, dry vial. A higher concentration is generally preferred for 13C NMR due to its inherent low sensitivity.[11][12] This quantity ensures a good signal-to-noise ratio can be achieved in a reasonable timeframe (20-60 minutes).[11]

  • Dissolution: Add ~0.7 mL of CDCl3 to the vial. Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Filtration: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the sample solution through the pipette directly into the NMR tube. This step is critical to remove any particulate matter, which can severely degrade the magnetic field homogeneity and result in broadened spectral lines.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

NMR Instrument and Data Acquisition Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and sample concentration.

  • Experiment: 1D 13C with proton decoupling (e.g., zgpg30 on a Bruker system).

  • Solvent: CDCl3.

  • Temperature: 298 K (25 °C).

  • Pulse Angle: 30-45 degrees. A smaller flip angle allows for a shorter relaxation delay, increasing the number of scans in a given time, which is beneficial for the less sensitive 13C nucleus.[13]

  • Acquisition Time (AQ): ~1.0-2.0 seconds.

  • Relaxation Delay (D1): 2.0 seconds. This delay allows for the magnetization to return to equilibrium between pulses.

  • Number of Scans (NS): 1024 or higher. The signal-to-noise ratio improves with the square root of the number of scans.

  • Spectral Width (SW): 0 to 220 ppm. This range encompasses the vast majority of 13C chemical shifts in organic molecules.[5]

  • DEPT Experiments: Acquire DEPT-90 and DEPT-135 spectra to aid in peak assignment.

    • DEPT-90: Only CH signals will appear.[7]

    • DEPT-135: CH3 and CH signals will appear as positive peaks, while CH2 signals will appear as negative peaks. Quaternary carbons are absent.[8]

Predicted 13C NMR Spectrum and Structural Interpretation

The structure of 4-(2-Ethoxyethoxy)piperidine contains 9 unique carbon environments, and thus, 9 distinct signals are expected in the proton-decoupled 13C NMR spectrum.

Molecular Structure and Carbon Numbering

Caption: Molecular structure of 4-(2-Ethoxyethoxy)piperidine with carbon numbering.

Predicted Chemical Shifts and DEPT Analysis

The following table summarizes the predicted chemical shifts for each carbon atom. These predictions are based on established values for piperidine and ether functionalities and refined using spectral database predictions.[14][15][16][17]

Carbon AtomPredicted δ (ppm)DEPT-90DEPT-135Rationale for Chemical Shift
C9 ~15AbsentPositive (CH3)Terminal methyl group, least deshielded carbon.
C3, C5 ~33-35AbsentNegative (CH2)Piperidine carbons beta to the nitrogen and beta to the ether oxygen.
C2, C6 ~45-48AbsentNegative (CH2)Piperidine carbons alpha to the nitrogen. The nitrogen atom causes a downfield shift compared to C3/C5.[14]
C8 ~66-68AbsentNegative (CH2)Methylene carbon adjacent to one ether oxygen (O2) and a methyl group.[17]
C7 ~69-71AbsentNegative (CH2)Methylene carbon flanked by two ether oxygens (O1 and O2), experiencing significant deshielding.[17]
C4 ~72-75Positive (CH)Positive (CH)Methine carbon of the piperidine ring directly attached to the ether oxygen (O1), leading to a strong downfield shift.[16]

Note: The exact chemical shift values can be influenced by solvent, concentration, and temperature.[10] The signal for the deuterated solvent (CDCl3) will appear as a triplet at approximately 77.16 ppm.[18]

Experimental Workflow Visualization

The following diagram outlines the logical flow of the 13C NMR analysis process.

G A Sample Preparation (50-100 mg in CDCl3) B Broadband Decoupled 13C{1H} Acquisition A->B C DEPT-90 Acquisition A->C D DEPT-135 Acquisition A->D E Data Processing (Fourier Transform, Phasing) B->E C->E D->E F Spectral Analysis E->F G Identify 9 Unique Carbon Signals F->G H Assign CH, CH2, CH3 using DEPT spectra G->H I Assign Specific Carbons Based on Predicted Shifts H->I J Final Structure Confirmation I->J

Caption: Workflow for the 13C NMR analysis of 4-(2-Ethoxyethoxy)piperidine.

Conclusion

13C NMR spectroscopy, complemented by DEPT experiments, provides an unequivocal method for the structural verification of 4-(2-Ethoxyethoxy)piperidine. By following the detailed protocol for sample preparation and data acquisition, researchers can obtain a high-quality spectrum. The predicted chemical shifts and multiplicities serve as a robust guide for spectral interpretation, allowing for the confident assignment of all nine unique carbon atoms in the molecule. This analytical approach ensures the structural integrity of the compound, a fundamental requirement in research and drug development.

References

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  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]

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Application Note: A Robust HPLC Method for the Analysis of 4-(2-Ethoxyethoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Analytical Challenge

4-(2-Ethoxyethoxy)piperidine is a piperidine derivative of interest in pharmaceutical development and chemical synthesis. The piperidine moiety is a common structural feature in many active pharmaceutical ingredients (APIs). Accurate quantification of such compounds is crucial for quality control, stability studies, and pharmacokinetic analysis.

The primary analytical challenges associated with 4-(2-Ethoxyethoxy)piperidine are twofold:

  • High Polarity and Basicity: The piperidine ring confers basicity, while the ethoxyethoxy group increases its polarity. These properties lead to poor retention on traditional non-polar reversed-phase HPLC columns (like C18), often causing the analyte to elute in or near the solvent front.[1][2][3]

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing functional group, rendering standard UV-Vis detection methods insensitive and unsuitable for quantitative analysis.[4][5][6]

This guide addresses these challenges by proposing a primary HILIC-CAD method and a secondary RP-HPLC-ELSD method, with a full validation protocol outlined according to the International Council for Harmonisation (ICH) guidelines.[7][8][9][10]

Physicochemical Properties of 4-(2-Ethoxyethoxy)piperidine (Predicted)

PropertyPredicted Value/CharacteristicRationale and Implication for HPLC Method Development
Molecular Formula C9H19NO2Influences molecular weight and potential for mass spectrometric detection.
Molecular Weight 173.25 g/mol Important for mass-based detectors and for preparing standard solutions.
Polarity HighThe ether linkages and the secondary amine contribute to its hydrophilic nature, suggesting poor retention in reversed-phase chromatography.[2][12][13]
Basicity (pKa) ~9-10 (for the piperidine nitrogen)The basic nature can lead to peak tailing on silica-based columns due to interaction with residual acidic silanols. Mobile phase pH control or specialized columns are necessary.
UV Absorbance NegligibleLacks conjugated systems or strong chromophores, necessitating the use of universal detectors like CAD or ELSD.[4][5][14]
Volatility Semi-volatileThe compound is sufficiently non-volatile to be compatible with ELSD and CAD, which rely on the evaporation of the mobile phase.[4][15][16]

Primary Method: HILIC with Charged Aerosol Detection (CAD)

Rationale for Method Selection:

HILIC is an ideal chromatographic mode for highly polar compounds that are poorly retained in reversed-phase systems.[12][17] In HILIC, a polar stationary phase (e.g., bare silica, or bonded with diol, amide, or cyano groups) is used with a mobile phase consisting of a high percentage of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous modifier.[12] This creates a water-enriched layer on the surface of the stationary phase, into which the polar analyte can partition, leading to retention.

Charged Aerosol Detection (CAD) is a universal detection method that provides a response for any non-volatile or semi-volatile analyte.[15][16] The response is proportional to the mass of the analyte, making it well-suited for quantitative analysis, especially when no reference standard is available for impurities.[18]

HILIC-CAD Experimental Protocol

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • Charged Aerosol Detector (e.g., Thermo Scientific™ Vanquish™ CAD)

Chromatographic Conditions:

ParameterConditionJustification
Column Amide-based HILIC column (e.g., 150 mm x 4.6 mm, 3 µm)Amide phases offer good retention and selectivity for a wide range of polar compounds and are generally robust.
Mobile Phase A AcetonitrileThe weak, non-polar solvent in the HILIC mobile phase.
Mobile Phase B 10 mM Ammonium Acetate in Water, pH 5.0 (adjusted with acetic acid)The aqueous component that facilitates partitioning. The buffer improves peak shape and reproducibility. Ammonium acetate is volatile and compatible with CAD.
Gradient 95% A to 70% A over 10 minutes, followed by a 5-minute re-equilibration at 95% AA gradient elution allows for the separation of impurities with different polarities and ensures the elution of any less polar components.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 5 µLCan be optimized based on analyte concentration and sensitivity.
CAD Settings Evaporation Temperature: 35 °C, Nebulizer Gas (Nitrogen): As per manufacturer's recommendationThese settings should be optimized to achieve a balance between sensitivity and noise.
Sample and Standard Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 4-(2-Ethoxyethoxy)piperidine reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the 50:50 acetonitrile/water mixture to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing 4-(2-Ethoxyethoxy)piperidine in the 50:50 acetonitrile/water mixture to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

HILIC-CAD Workflow Diagram

HILIC_CAD_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_detection Detection & Data Acquisition Prep_Standard Weigh & Dissolve Reference Standard HPLC_System HILIC Column (Amide Phase) Prep_Standard->HPLC_System Inject Prep_Sample Dissolve & Filter Sample Prep_Sample->HPLC_System Inject Gradient ACN/Water Gradient CAD_Detector Charged Aerosol Detector (CAD) Gradient->CAD_Detector Eluent Data_System Chromatography Data System CAD_Detector->Data_System Signal

Caption: Workflow for HILIC-CAD analysis of 4-(2-Ethoxyethoxy)piperidine.

Alternative Method: Reversed-Phase HPLC with Evaporative Light Scattering Detection (ELSD)

Rationale for Method Selection:

While HILIC is preferred, a reversed-phase method can be developed for laboratories where HILIC columns are not standard. To achieve retention for a polar basic compound on an RP column, specific conditions are required. Using a column with a polar-embedded or polar-endcapped stationary phase can improve retention and peak shape. Additionally, using an acidic mobile phase modifier, such as trifluoroacetic acid (TFA), can suppress the ionization of the basic piperidine nitrogen, reducing interactions with silanols and improving peak symmetry.[19]

The Evaporative Light Scattering Detector (ELSD) is another universal detector suitable for non-chromophoric and semi-volatile compounds.[4][5][20] It operates by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining analyte particles.

RP-HPLC-ELSD Experimental Protocol

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • Evaporative Light Scattering Detector (ELSD)

Chromatographic Conditions:

ParameterConditionJustification
Column Polar-embedded C18 column (e.g., 150 mm x 4.6 mm, 5 µm)The polar-embedded group enhances retention of polar analytes under highly aqueous mobile phase conditions.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterThe acidic modifier improves peak shape for the basic analyte. TFA is volatile and compatible with ELSD.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileOrganic modifier.
Gradient 5% B to 50% B over 15 minutes, followed by a 5-minute re-equilibration at 5% BA shallow gradient is used to achieve retention and separation.
Flow Rate 1.0 mL/minStandard flow rate.
Column Temperature 40 °CHigher temperature can improve peak shape and reduce mobile phase viscosity.
Injection Volume 10 µLCan be adjusted as needed.
ELSD Settings Nebulizer Temperature: 40 °C, Evaporator Temperature: 50 °C, Gas Flow (Nitrogen): 1.5 L/minThese are starting points and should be optimized for the specific ELSD model and mobile phase conditions.

Method Validation Protocol (as per ICH Q2(R1)/Q2(R2))

A comprehensive validation of the chosen analytical method should be performed to ensure its suitability for its intended purpose.[7][9][21] The following parameters should be evaluated:

Validation ParameterProtocolAcceptance Criteria
Specificity/Selectivity Analyze a blank (diluent), a placebo (if applicable), the analyte standard, and a sample spiked with known impurities.The analyte peak should be free from interference from the blank, placebo, and known impurities. Peak purity analysis should be performed if a photodiode array detector is used in parallel.
Linearity Prepare and inject at least five concentrations of the reference standard across the expected working range (e.g., 50% to 150% of the target concentration).Correlation coefficient (r²) ≥ 0.999. The y-intercept should not be significantly different from zero.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that range.As per linearity, accuracy, and precision results.
Accuracy Perform recovery studies by spiking a placebo or sample with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-assay): Analyze a minimum of six replicate injections of the standard at 100% of the target concentration. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability and intermediate precision.
Limit of Detection (LOD) Can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The LOD should be reported.
Limit of Quantitation (LOQ) Can be determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. The LOQ should be validated for accuracy and precision.The LOQ should be reported with acceptable precision (RSD ≤ 10%) and accuracy.
Robustness Intentionally vary critical method parameters (e.g., mobile phase pH ±0.2 units, column temperature ±5 °C, flow rate ±10%, mobile phase composition ±2%).The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits.
System Suitability

Before each analytical run, a system suitability standard (a mid-range concentration of the analyte) should be injected five times. The following parameters should be monitored:

ParameterAcceptance Criterion
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%
Validation Workflow Diagram

Validation_Workflow Start Method Development Complete Protocol Write Validation Protocol Start->Protocol Specificity Specificity & Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy (Recovery) Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Limits LOD & LOQ Protocol->Limits Robustness Robustness Protocol->Robustness Report Compile Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Limits->Report Robustness->Report

Caption: A logical workflow for HPLC method validation according to ICH guidelines.

Conclusion

The analysis of 4-(2-Ethoxyethoxy)piperidine requires a tailored HPLC approach to overcome the challenges of its high polarity and lack of a UV chromophore. The proposed primary HILIC-CAD method offers excellent retention, sensitivity, and compatibility with the analyte's properties. The alternative RP-HPLC-ELSD method provides a viable option for laboratories where HILIC is not established. By following the detailed protocols and implementing a thorough validation based on ICH guidelines, researchers can ensure the generation of accurate, reliable, and reproducible data for 4-(2-Ethoxyethoxy)piperidine in various research and quality control settings.

References

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 62(1), 3-10. [Link]

  • Google Patents. (2014).
  • Müller, H. M., et al. (2015). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Química Nova, 38(1), 132-138. [Link]

  • Pesek, J. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [Link]

  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. [Link]

  • Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. ResearchGate. [Link]

  • Taylor, P. (2010). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Axcend. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. [Link]

  • PubChem. (n.d.). 4-(2-Ethoxypropoxy)piperidine. [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?[Link]

  • ResearchGate. (2025). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. [Link]

  • Google Patents. (2014). A kind of HPLC analytical approach of 3-amino piperidine. CN104007202B.
  • SEDERE. (n.d.). How does an ELSD work. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Thermo Fisher Scientific. (2016). Charged Aerosol Detection Applications in Biopharmaceutical Analysis. [Link]

  • ResearchGate. (2025). Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. [Link]

  • PubMed. (2015). A charged aerosol detector/chemiluminescent nitrogen detector/liquid chromatography/mass spectrometry system for regular and fragment compound analysis in drug discovery. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • PubChem. (n.d.). 4-(2-Ethoxyphenyl)piperidine. [Link]

  • YouTube. (2021). Why Use ELSD? The "Universal" Detector for Detecting Non-chromophoric Compounds. [Link]

  • Lab Manager. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]

  • Wikipedia. (n.d.). 2-(2-Ethoxyethoxy)ethanol. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. [Link]

  • ResearchGate. (2025). Evaluation of Charged Aerosol Detection (CAD) as a Complementary Technique for High-Throughput LC-MS-UV-ELSD Analysis of Drug Discovery Screening...[Link]

  • Bentham Science Publishers. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. [Link]

  • Chem-Impex. (n.d.). Éster bencílico del ácido 4-(2-oxo-etil)piperidina-1-carboxílico. [Link]

  • Ataman Kimya. (n.d.). 2-(2-ETHOXYETHOXY)ETHANOL. [Link]

Sources

Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation of 4-(2-Ethoxyethoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(2-Ethoxyethoxy)piperidine is a heterocyclic compound of interest in pharmaceutical and materials science research due to its unique combination of a piperidine ring and an ethoxylated side chain. The piperidine moiety is a common scaffold in many biologically active molecules, while the ethoxyethoxy group can influence solubility, polarity, and pharmacokinetic properties. Accurate structural characterization of this compound is crucial for its application in drug development and quality control. This application note provides a detailed protocol for the analysis of 4-(2-Ethoxyethoxy)piperidine using electrospray ionization-tandem mass spectrometry (ESI-MS/MS), offering insights into its characteristic fragmentation patterns.

Scientific Rationale and Experimental Design

The chemical structure of 4-(2-Ethoxyethoxy)piperidine, with its basic nitrogen atom in the piperidine ring and the oxygen atoms in the ether linkages, makes it highly amenable to analysis by positive-ion electrospray ionization (ESI). The piperidine nitrogen is readily protonated, forming a stable [M+H]+ precursor ion. Subsequent fragmentation of this precursor ion via collision-induced dissociation (CID) is expected to yield structurally informative product ions.

The fragmentation pathways of piperidine derivatives are well-documented and often involve alpha-cleavage adjacent to the nitrogen atom, leading to the formation of stable iminium ions[1]. For ethoxylated compounds, characteristic fragmentation involves the cleavage of C-O bonds within the ethoxy chain[2][3]. By combining these principles, we can predict and interpret the fragmentation pattern of 4-(2-Ethoxyethoxy)piperidine to confirm its structure.

This protocol employs a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, to ensure accurate mass measurements of both the precursor and product ions, which is essential for unambiguous elemental composition determination and structural elucidation.

Experimental Workflow

The overall experimental workflow for the mass spectrometric analysis of 4-(2-Ethoxyethoxy)piperidine is depicted below.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis A Prepare 1 mg/mL stock solution in Methanol B Dilute to 1 µg/mL with 50:50 Acetonitrile:Water + 0.1% Formic Acid A->B C Direct Infusion or LC Introduction B->C D Positive Ion ESI-MS Scan (Full Scan) C->D E Targeted MS/MS of [M+H]+ ion D->E F Identify Precursor Ion E->F G Elucidate Fragmentation Pathway F->G H Confirm Structure G->H

Figure 1: Experimental workflow for the mass spectrometric analysis of 4-(2-Ethoxyethoxy)piperidine.

Materials and Methods

Materials
  • 4-(2-Ethoxyethoxy)piperidine (analytical standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Instrumentation
  • A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Syringe pump for direct infusion or a liquid chromatography system.

Protocol: Sample Preparation
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 4-(2-Ethoxyethoxy)piperidine in methanol.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 1 µg/mL in a solution of 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.

Protocol: Mass Spectrometry Analysis
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Infusion/Flow Rate: For direct infusion, use a flow rate of 5-10 µL/min. If using liquid chromatography, a typical flow rate of 0.2-0.5 mL/min can be employed with a suitable C18 column.

  • MS Parameters (Example):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

  • Full Scan MS: Acquire a full scan mass spectrum over a mass range of m/z 50-500 to identify the protonated molecule [M+H]+.

  • Tandem MS (MS/MS): Select the [M+H]+ ion for collision-induced dissociation (CID) using a suitable collision energy (e.g., 10-30 eV) to generate product ion spectra.

Results and Discussion

Full Scan Mass Spectrum

The chemical formula for 4-(2-Ethoxyethoxy)piperidine is C10H21NO2. The calculated monoisotopic mass is 187.1572 g/mol . In the positive ion ESI full scan mass spectrum, the protonated molecule [M+H]+ is expected at an m/z of 188.1645.

Proposed Fragmentation Pathway

Based on established fragmentation mechanisms for piperidine and ethoxylated compounds, a plausible fragmentation pathway for the [M+H]+ ion of 4-(2-Ethoxyethoxy)piperidine is proposed below.

fragmentation cluster_main Proposed Fragmentation of 4-(2-Ethoxyethoxy)piperidine [M+H]+ cluster_frags Product Ions M [M+H]+ m/z 188.1645 F1 m/z 144.1021 [C7H14NO2]+ M->F1 - C2H4 (Ethylene) F2 m/z 100.0762 [C5H10NO]+ M->F2 - C2H5OH (Ethanol) - C2H4 (Ethylene) F3 m/z 86.0969 [C5H12N]+ F2->F3 - C2H2O (Keten)

Figure 2: Proposed fragmentation pathway for protonated 4-(2-Ethoxyethoxy)piperidine.

Interpretation of Key Fragments:

  • m/z 144.1021: This fragment likely arises from the neutral loss of an ethylene molecule (28.0313 Da) from the ethoxy side chain.

  • m/z 100.0762: This ion is proposed to form through a more complex rearrangement involving the loss of the ethoxy group and subsequent fragmentation. It corresponds to the protonated 4-hydroxypiperidine core.

  • m/z 86.0969: This fragment represents the protonated piperidine ring itself, resulting from the cleavage of the C-O bond connecting the side chain to the piperidine ring. This is a common and often abundant fragment for 4-substituted piperidines.

Data Summary
m/z (Theoretical) Elemental Composition Proposed Identity Fragmentation Pathway
188.1645[C10H22NO2]+[M+H]+Precursor Ion
144.1021[C7H14NO2]+[M+H - C2H4]+Neutral loss of ethylene
100.0762[C5H10NO]+[M+H - C4H8O]+Cleavage of the ethoxyethoxy side chain
86.0969[C5H12N]+[Piperidine+H]+Cleavage of the C-O bond at the 4-position

Conclusion

This application note details a robust and reliable method for the mass spectrometric analysis of 4-(2-Ethoxyethoxy)piperidine. The use of high-resolution ESI-MS/MS allows for the confident identification of the precursor ion and the characterization of its key fragment ions. The proposed fragmentation pathway, involving characteristic losses from the ethoxyethoxy side chain and cleavage to yield the piperidine core, provides a clear fingerprint for the structural confirmation of this molecule. This methodology is readily applicable in research, development, and quality control environments for the analysis of this and structurally related compounds.

References

  • PubChem. 4-(2-Ethoxypropoxy)piperidine. National Center for Biotechnology Information. [Link]

  • PubChem. 4-(2-Ethoxyphenyl)piperidine. National Center for Biotechnology Information. [Link]

  • Dickinson, E., et al. (2025). Chemometric analysis of ethoxylated polymer products using extracted MALDI-TOF-MS peak distribution features. PLOS One, 20(7), e0328462. [Link]

  • ResearchGate. Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides with Malononitrile for High-Sensitivity Electrospray Ionization Mass Analysis. [Link]

  • Angene Chemical. 4-[2-(2-butoxyethoxy)ethyl]piperidine. [Link]

  • DeArmond, P. D., & DiGoregorio, A. L. (2013). Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in environmental samples. Journal of Chromatography A, 1305, 154-163. [Link]

  • Vaz, F. W., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6B), 1432-1438. [Link]

Sources

Application Notes and Protocols: The Versatility of Substituted Piperidines in Modern Catalyst Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Note: While specific literature on the direct use of 4-(2-Ethoxyethoxy)piperidine in catalyst synthesis is not extensively available, the foundational principles governing the application of substituted piperidines are well-established and provide a robust framework for understanding its potential roles. This guide, therefore, leverages the broader knowledge base of piperidine derivatives in catalysis to provide a comprehensive technical overview. The principles, protocols, and insights discussed herein are directly applicable to the rational design and implementation of catalytic systems incorporating novel piperidine scaffolds like 4-(2-Ethoxyethoxy)piperidine.

Introduction: The Piperidine Scaffold - A Privileged Structure in Catalysis

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in natural products and pharmaceuticals.[1][2] Its conformational rigidity, inherent basicity, and the synthetic accessibility of its substituted derivatives make it a highly versatile building block in the design of novel catalysts.[3] Substituted piperidines can function as organocatalysts, chiral ligands for metal-catalyzed reactions, and key components in the synthesis of complex molecular architectures.[3][4] The nature and position of substituents on the piperidine ring can be fine-tuned to modulate the steric and electronic properties of the resulting catalyst, thereby influencing its activity, selectivity, and stability.

This application note will explore the multifaceted roles of substituted piperidines in catalyst synthesis, providing both the theoretical underpinnings and practical protocols for their application.

Piperidine Derivatives as Organocatalysts: The Case of Knoevenagel Condensation

Piperidine and its derivatives are effective basic catalysts for a variety of organic transformations, most notably the Knoevenagel condensation.[5][6][7] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound.

Mechanism and Rationale: Piperidine's catalytic activity in this context stems from its optimal basicity and nucleophilicity.[5] It is basic enough to deprotonate the active methylene compound, forming a reactive enolate, yet not so basic as to cause unwanted side reactions.

The generally accepted mechanism proceeds as follows:

  • Enolate Formation: Piperidine abstracts a proton from the active methylene compound.

  • Nucleophilic Attack: The resulting enolate attacks the carbonyl carbon of the aldehyde or ketone.

  • Proton Transfer and Dehydration: A series of proton transfer steps followed by the elimination of a water molecule yields the final condensed product.

Knoevenagel_Condensation cluster_0 Catalyst Activation cluster_1 Condensation cluster_2 Dehydration & Product Formation Active Methylene R-CH2-Z Enolate [R-CH-Z]⁻ Active Methylene->Enolate Piperidine Piperidine Piperidine Piperidinium Piperidinium⁺ Aldehyde R'-CHO Intermediate Adduct Aldehyde->Intermediate + Enolate Product R-C(Z)=CH-R' Intermediate->Product - H2O Catalyst_Synthesis_Workflow Start Start: Select Chiral Piperidine Derivative Ligand_Synthesis Synthesize Chiral Ligand Start->Ligand_Synthesis Precatalyst_Formation Form Palladium Precatalyst Ligand_Synthesis->Precatalyst_Formation + Pd(II) source (e.g., PdCl2(CH3CN)2) Active_Catalyst Generate Active Pd(0) Catalyst in situ Precatalyst_Formation->Active_Catalyst Reduction Catalytic_Reaction Perform Asymmetric Catalytic Reaction Active_Catalyst->Catalytic_Reaction Product_Isolation Isolate Enantioenriched Product Catalytic_Reaction->Product_Isolation End End Product_Isolation->End

Sources

Application Notes & Protocols: A Comprehensive Guide to the Pharmacological Screening of 4-(2-Ethoxyethoxy)piperidine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmaceuticals and natural alkaloids.[1] Its versatile three-dimensional structure allows for precise orientation of substituents, enabling potent and selective interactions with a wide range of biological targets.[2] Piperidine derivatives have been successfully developed into drugs for numerous indications, including cancer, pain management, and neurological disorders.[3][4][5]

The 4-(2-Ethoxyethoxy)piperidine core represents a novel chemical space, offering unique properties for molecular exploration. The ethoxyethoxy side chain can influence solubility, metabolic stability, and target engagement. This guide provides a comprehensive, field-tested framework for the systematic pharmacological screening of a library of 4-(2-Ethoxyethoxy)piperidine analogues. Our objective is to progress from a large, uncharacterized compound collection to a small set of validated "hit" compounds with a clear understanding of their initial biological activity and drug-like properties.

This document is structured to follow a logical, tiered screening cascade. This approach is designed to maximize efficiency and resource allocation by using broad, high-throughput assays to identify initial hits, which are then subjected to more complex and specific assays for validation and characterization.

Section 1: The Screening Cascade: A Strategic Overview

Effective pharmacological screening relies on a multi-stage process to systematically filter a compound library. The causality behind this tiered approach is rooted in balancing throughput, cost, and the depth of biological information required at each stage. Early stages prioritize speed to handle large numbers of compounds, while later stages focus on precision and accuracy for a smaller, more promising subset.

Screening_Cascade cluster_0 Phase 1: Primary Screening (High-Throughput) cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Selectivity & Safety Profiling cluster_3 Phase 4: Early ADME-Tox Assessment Compound_Library Compound Library (100s-1000s of analogues) Primary_GPCR Protocol 1: GPCR Calcium Flux Assay Compound_Library->Primary_GPCR Primary_Ion Protocol 2: Ion Channel Membrane Potential Assay Compound_Library->Primary_Ion Dose_Response Protocol 3: Dose-Response & IC50/EC50 Determination Primary_GPCR->Dose_Response GPCR Hits Primary_Ion->Dose_Response Ion Channel Hits Target_Specific Protocol 4 & 5: Target-Specific Assays (e.g., cAMP, Electrophysiology) Dose_Response->Target_Specific Confirmed Hits Selectivity Protocol 6: Selectivity Counter-Screening Target_Specific->Selectivity hERG Protocol 7: hERG Safety Assay Selectivity->hERG ADME_Tox Protocols 8-10: In Vitro ADME-Tox Assays (Stability, Permeability, Cytotoxicity) hERG->ADME_Tox Lead_Candidates Validated Lead Candidates ADME_Tox->Lead_Candidates

Caption: A tiered workflow for pharmacological screening.

Section 2: Primary Screening Protocols - Identifying Initial Hits

The goal of primary screening is to rapidly assess the entire compound library for any biological activity against broad target classes. G-protein coupled receptors (GPCRs) and ion channels are the two largest families of druggable targets, making them an excellent starting point for screening a novel chemical library.[6]

Protocol 1: High-Throughput GPCR Screening via Calcium Flux Assay
  • Expertise & Rationale: Many GPCRs, particularly those coupling to Gq proteins, signal by releasing calcium from intracellular stores.[7] This protocol uses a fluorescent indicator that brightens in the presence of calcium, providing a robust and generic readout for GPCR activation that can be measured on a high-throughput plate reader. This assay can identify both agonists (which trigger a signal) and antagonists (which block the signal from a known agonist).

  • Methodology:

    • Cell Culture: Plate HEK293 cells (or another suitable host cell line) in 384-well, black-walled, clear-bottom microplates and culture overnight to form a confluent monolayer.

    • Dye Loading: Remove culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) loading buffer containing probenecid (to prevent dye extrusion). Incubate for 1 hour at 37°C.

    • Compound Addition: Transfer the assay plate to a fluorescence plate reader (e.g., FLIPR, FlexStation). Add the 4-(2-Ethoxyethoxy)piperidine analogues (typically at a single high concentration, e.g., 10 µM) to the wells.

    • Agonist Mode Screening: Immediately measure fluorescence intensity kinetically for 2-3 minutes. A sharp increase in fluorescence indicates a potential agonist.

    • Antagonist Mode Screening: After the initial read, add a known agonist for a specific GPCR of interest (at its EC80 concentration) and measure fluorescence again. A compound that prevents the agonist-induced signal is a potential antagonist.

    • Data Analysis: Calculate the response magnitude for each well. Normalize data to positive (max agonist response) and negative (vehicle) controls. Hits are typically defined as compounds that produce a signal greater than three standard deviations above the mean of the negative controls.

GPCR_Signaling Ligand Piperidine Analogue (Agonist) GPCR Gq-Coupled Receptor Ligand->GPCR Binds G_Protein Gαqβγ GPCR->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_Signal Ca²⁺ Release (Fluorescence Signal) ER->Ca_Signal Releases Ca²⁺

Caption: Gq-coupled GPCR calcium signaling pathway.

Protocol 2: High-Throughput Ion Channel Screening via Membrane Potential Assay
  • Expertise & Rationale: Ion channels function by altering the electrical potential across the cell membrane. This assay uses a fluorescent dye that changes its intensity in response to changes in membrane potential. It is a generic method to detect compounds that either open or block ion channels, making it an efficient primary screen.[8]

  • Methodology:

    • Cell Culture: Plate a cell line expressing the ion channel of interest (or a general line like CHO-K1) in 384-well, black-walled, clear-bottom microplates.

    • Dye Loading: Remove culture medium and add the membrane potential-sensitive dye loading buffer. Incubate for 30-60 minutes at 37°C.

    • Compound Addition: Transfer the plate to a fluorescence plate reader. Add the piperidine analogues (e.g., at 10 µM).

    • Cell Stimulation: After a brief incubation, add a stimulus to open the channels (e.g., a high concentration of potassium chloride to activate voltage-gated channels, or a known ligand for ligand-gated channels).

    • Data Acquisition: Measure fluorescence kinetically before and after stimulation. Channel activators will produce a signal without the stimulus, while blockers will prevent the signal from the stimulus.

    • Data Analysis: Quantify the change in fluorescence. Normalize to positive (known activator/blocker) and negative (vehicle) controls to identify hits.

Section 3: Secondary Assays - Hit Validation and Potency Determination

Once primary hits are identified, the next crucial step is to confirm their activity and determine their potency. This process eliminates false positives and provides the quantitative data needed to compare compounds.

Protocol 3: Dose-Response and IC50/EC50 Determination
  • Expertise & Rationale: A hallmark of true pharmacological activity is a concentration-dependent effect. This protocol re-tests the primary "hits" over a range of concentrations (typically an 8- to 12-point curve) to generate a dose-response curve. From this curve, the potency (EC50 for agonists, IC50 for antagonists) can be calculated, which is a critical parameter for structure-activity relationship (SAR) studies.[9]

  • Methodology:

    • Compound Plating: Prepare serial dilutions of the hit compounds in an appropriate solvent (e.g., DMSO) and then dilute into assay buffer. A common concentration range is from 100 µM down to 1 nM.

    • Assay Performance: Perform the same assay in which the hit was initially identified (e.g., Calcium Flux or Membrane Potential) using the range of compound concentrations.

    • Data Analysis: Plot the measured response against the logarithm of the compound concentration.

    • Curve Fitting: Use a non-linear regression model (e.g., four-parameter logistic equation) to fit the data and calculate the EC50 or IC50 value.

    • Self-Validation: A valid hit should demonstrate a clear sigmoidal dose-response relationship. Compounds that do not show this behavior may be false positives or have complex mechanisms of action requiring further investigation.

Compound IDPrimary Hit AssayPotency (IC50/EC50)Max Efficacy (%)Hill Slope
PPA-001Calcium Flux (Agonist)75 nM98%1.1
PPA-008Membrane Potential (Blocker)210 nM100%0.9
PPA-015Calcium Flux (Antagonist)1.2 µM95%1.0
PPA-023No Activity> 30 µMN/AN/A
Caption: Example data table for dose-response analysis of confirmed hits.

Section 4: Early ADME-Tox Profiling

  • Expertise & Rationale: A potent compound is of little value if it is rapidly metabolized, cannot be absorbed, or is toxic to cells.[10] Performing key ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assays early allows for the prioritization of compounds with more favorable drug-like properties, preventing wasted resources on compounds destined to fail later in development.[11]

Protocol 8: In Vitro Metabolic Stability Assay
  • Rationale: This assay predicts how quickly a compound will be cleared by metabolic enzymes in the liver. Low stability often leads to poor bioavailability and short duration of action in vivo.

  • Methodology:

    • Incubate the test compound (e.g., at 1 µM) with liver microsomes (human or rodent) and the essential cofactor NADPH to initiate the metabolic reaction.

    • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

    • Analyze the amount of remaining parent compound at each time point using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

    • Calculate the compound's half-life (t½) and intrinsic clearance rate.

Protocol 10: General Cytotoxicity Assay
  • Rationale: This assay provides a general measure of a compound's toxicity to living cells. It is a critical counter-screen to ensure that the activity observed in the primary assays is not simply due to cell death.

  • Methodology:

    • Plate a metabolically active cell line (e.g., HepG2) in 96- or 384-well plates.

    • Treat the cells with a dose-response of the test compounds for 24-48 hours.

    • Add a reagent that measures cell viability, such as MTT (which measures mitochondrial reductase activity) or a reagent that quantifies ATP content (e.g., CellTiter-Glo®).

    • Measure the resulting colorimetric or luminescent signal.

    • Calculate the CC50 (concentration that causes 50% cytotoxicity) for each compound. A desirable compound should have a CC50 value significantly higher than its pharmacological potency (IC50/EC50).

Compound IDPotency (EC50)Metabolic Half-Life (t½, HLM)Caco-2 Permeability (Papp A→B)Cytotoxicity (CC50)Therapeutic Index (CC50/EC50)
PPA-00175 nM45 min15 x 10⁻⁶ cm/s25 µM333
PPA-008210 nM8 min2 x 10⁻⁶ cm/s> 50 µM> 238
PPA-0151.2 µM> 60 min0.5 x 10⁻⁶ cm/s8 µM6.7
Caption: Integrated data table for lead candidate prioritization.

Section 5: Data Integration and Candidate Selection

The final step in the screening cascade is to integrate all the data to select the most promising compounds for further study. The ideal lead candidate will exhibit a balance of high potency, selectivity against off-targets, favorable ADME properties (good stability, good permeability), and low cytotoxicity. The "Therapeutic Index" (or "Selectivity Index"), calculated as the ratio of cytotoxicity to potency (CC50/EC50), is a key metric for this evaluation. Based on the example data, compound PPA-001 emerges as a strong candidate due to its high potency, good metabolic stability, high permeability, and a large therapeutic index.

References

  • Vitamvas, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Pineda-Contreras, B. A., et al. (2021). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. Molecules. Available at: [Link]

  • Dettmann, S., et al. (2010). 2-phenyl-1-[4-(2-piperidine-1-yl-ethoxy)benzyl]-1H-benzimidazoles as ligands for the estrogen receptor: synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • ION Biosciences. (n.d.). GPCR Assay Services. Available at: [Link]

  • Sumbul, A., et al. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. European Journal of Medicinal Chemistry. Available at: [Link]

  • Jahan, S., et al. (2014). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Jubilant Biosys. (n.d.). GPCRs & Ion Channels. Available at: [Link]

  • Sygnature Discovery. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Available at: [Link]

  • Clinical Tree. (2023). ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. Available at: [Link]

  • Eglen, R. M., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. ACS Pharmacology & Translational Science. Available at: [Link]

  • ResearchGate. (2023). GPCR and ion channel drug candidates obtained by virtual screening. Available at: [Link]

  • ResearchGate. (2015). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. Available at: [Link]

  • Borne, R. F., et al. (1992). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry. Available at: [Link]

  • Khan, A., et al. (2013). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Molecules. Available at: [Link]

  • Daulet, G., et al. (2021). Biological activity of 4-ethynyl-, 4-oxy-, 4-butoxypropylpyperidine and azaheterocyclic compounds. International Journal of Biology and Chemistry. Available at: [Link]

  • Kuras, K., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules. Available at: [Link]

  • Charles River Laboratories. (n.d.). Ion Channel Assays. Available at: [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]

  • Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • MAK Commission. (2022). N-(2-Hydroxyethyl)piperidine. The MAK-Collection for Occupational Health and Safety. Available at: [Link]

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Application Notes & Protocols for Evaluating the Antimicrobial Activity of 4-(2-ethoxyethyl)-piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile template for introducing diverse functionalities. In the face of escalating antimicrobial resistance, the exploration of novel chemical entities is a global health priority.[2] This guide focuses on a specific, promising class of compounds: 4-(2-ethoxyethyl)-piperidine derivatives. These molecules offer unique structural features that can be exploited to develop new agents active against a range of pathogenic bacteria and fungi.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only the step-by-step protocols for evaluating the antimicrobial efficacy of these compounds but also the scientific rationale behind the experimental design, ensuring a robust and reproducible assessment. We will delve into the standard methodologies for determining key efficacy parameters—the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)—and discuss the plausible mechanism of action that underpins the activity of these derivatives.

General Synthesis Pathway

The synthesis of functionalized piperidine scaffolds can be achieved through various established organic chemistry reactions. One common and efficient method is the multi-component reaction (MCR), which allows for the construction of complex molecules in a single step from readily available starting materials. The general synthesis of many functionalized piperidine derivatives involves the condensation of an aldehyde, an amine, and a β-ketoester.[2] This approach is highly valued for its efficiency and atom economy.

React1 Aldehyde (e.g., Benzaldehyde derivatives) Process Multi-Component Reaction (MCR) Stir at room temperature (7-9 h) React1->Process React2 Amine (e.g., Aniline derivatives) React2->Process React3 β-Ketoester (e.g., Ethyl acetoacetate) React3->Process Catalyst Catalyst (e.g., ZnCl2 in Ethanol) Catalyst->Process Facilitates reaction Product Functionalized Piperidine Scaffold (e.g., 1,2,5,6-Tetrahydropyridine) Process->Product Yields

Caption: Generalized workflow for the synthesis of piperidine scaffolds via a multi-component reaction.

Proposed Mechanism of Action: Membrane Disruption

While the precise mechanism for every new derivative must be elucidated experimentally, a well-established mode of action for many cationic antimicrobial compounds, including certain piperidine and piperazine derivatives, is the disruption of the microbial cytoplasmic membrane.[3] This process is typically initiated by an electrostatic interaction between the positively charged derivative (often protonated at physiological pH) and the negatively charged components of the microbial cell membrane, such as phospholipids in bacteria or ergosterol in fungi.

This initial binding is followed by the insertion of the molecule's hydrophobic regions into the lipid bilayer, disrupting its integrity. This destabilization can lead to the formation of pores or channels, causing the leakage of essential intracellular components like ions (K+), ATP, and nucleic acids, ultimately resulting in cell death.[3]

Compound Positively Charged Piperidine Derivative Binding Electrostatic Binding Compound->Binding Membrane Negatively Charged Microbial Cell Membrane Membrane->Binding Disruption Membrane Destabilization & Pore Formation Binding->Disruption Insertion of hydrophobic parts Leakage Leakage of Intracellular Contents (Ions, ATP, etc.) Disruption->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of antimicrobial action via cell membrane disruption.

Application Notes: Principles of Antimicrobial Susceptibility Testing

The primary goal of antimicrobial susceptibility testing is to determine the lowest concentration of a drug that can inhibit the growth of or kill a microorganism. This is a critical step in drug discovery, providing the foundational data for a compound's efficacy.

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4] It is the primary measure of a compound's potency. A lower MIC value indicates higher potency.[4]

  • Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill a particular microorganism, typically defined as causing a 99.9% reduction in the initial inoculum.[5] The MBC is determined after an MIC test and helps to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

The broth microdilution method is a gold standard for determining MIC values in a high-throughput and reproducible manner, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[6] It allows for the simultaneous testing of multiple compounds against various microbial strains.

Experimental Protocols

These protocols are designed to be self-validating through the inclusion of positive, negative, and sterility controls. Adherence to aseptic techniques is paramount for the integrity of the results.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Principle: This method involves challenging a standardized microbial inoculum with serial dilutions of the 4-(2-ethoxyethyl)-piperidine derivative in a liquid growth medium within a 96-well microtiter plate. After incubation, the presence or absence of visible growth is used to determine the MIC.[7]

Materials and Reagents:

  • 4-(2-ethoxyethyl)-piperidine derivatives (stock solution in a suitable solvent, e.g., DMSO)

  • 96-well sterile, flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi[8]

  • Bacterial/Fungal strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028)

  • Sterile 0.85% saline

  • Spectrophotometer

  • McFarland 0.5 turbidity standard

  • Sterile pipette tips and multichannel pipettes

  • Incubator (35°C ± 2°C)

Step-by-Step Procedure:

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate (18-24h culture), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm.

    • Dilute this adjusted suspension in the appropriate growth medium (MHB or RPMI) to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]

  • Preparation of Compound Dilutions:

    • In a 96-well plate, add 100 µL of sterile broth to wells 2 through 12 in each row designated for a test compound.

    • Prepare a starting concentration of the piperidine derivative in the first well (e.g., 200 µL of a 256 µg/mL solution). The initial solvent (e.g., DMSO) concentration should be kept low (typically ≤1%) to avoid affecting microbial growth.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • This leaves well 11 as the growth control (broth only, no compound) and well 12 as the sterility control (uninoculated broth).

  • Inoculation:

    • Add 100 µL of the standardized microbial inoculum (from step 1) to wells 1 through 11. Do not inoculate well 12 (sterility control).

    • The final volume in each well will be 200 µL, and the final microbial concentration will be ~5 x 10⁵ CFU/mL.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours for most bacteria or 24-48 hours for fungi.[6]

Interpretation of Results:

  • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the piperidine derivative at which there is no visible growth (i.e., the first clear well).[9]

  • The growth control (well 11) should be turbid.

  • The sterility control (well 12) should remain clear.

cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase A1 Prepare Standardized Inoculum (0.5 McFarland) A2 Prepare Serial Dilutions of Piperidine Derivative in 96-well plate B Inoculate Wells with Microbial Suspension (~5x10^5 CFU/mL) A2->B C Incubate Plate (e.g., 35°C for 16-20h) B->C D Visually Inspect for Turbidity C->D E Determine MIC: Lowest concentration with no visible growth D->E

Caption: Experimental workflow for the broth microdilution MIC assay.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

Principle: This assay is a direct extension of the MIC test. It determines the concentration at which the compound is lethal to the microbe by sub-culturing the contents of the clear wells from the MIC plate onto an agar medium that does not contain the test compound.[10]

Materials and Reagents:

  • Completed MIC microtiter plate

  • Sterile agar plates (e.g., Tryptic Soy Agar or Sabouraud Dextrose Agar)

  • Sterile pipette or inoculating loop

  • Incubator (35°C ± 2°C)

Step-by-Step Procedure:

  • Sub-culturing:

    • Following the determination of the MIC, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations. Also, include the positive growth control well.

    • Mix the contents of each selected well thoroughly.

    • Using a calibrated loop or pipette, withdraw a 10-100 µL aliquot from each of these wells.

    • Spot-plate or spread the aliquot onto a fresh agar plate. Label each spot or plate clearly with the corresponding concentration.

  • Incubation:

    • Incubate the agar plates at 35°C ± 2°C for 18-24 hours or until growth is clearly visible on the plate inoculated from the growth control.

Interpretation of Results:

  • Count the number of colonies (CFUs) on each spot/plate.

  • The MBC is defined as the lowest concentration of the piperidine derivative that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[5][9]

  • If the MBC is ≤4 times the MIC, the compound is generally considered bactericidal. If the MBC is >4 times the MIC, it is considered bacteriostatic.[9]

Data Presentation: Illustrative Antimicrobial Activity

The following table presents hypothetical, yet representative, data for a series of 4-(2-ethoxyethyl)-piperidine derivatives. This illustrates how results can be effectively summarized for comparison.

Compound IDTarget OrganismATCC NumberMIC (µg/mL)MBC (µg/mL)Interpretation
PD-EE-01 Staphylococcus aureus2921348Bactericidal
Escherichia coli2592232>128Bacteriostatic
Candida albicans900281632Fungicidal
PD-EE-02 Staphylococcus aureus29213816Bactericidal
Escherichia coli2592264>128Bacteriostatic
Candida albicans90028816Fungicidal
Ampicillin Staphylococcus aureus292130.250.5Bactericidal
(Control)Escherichia coli25922816Bactericidal
Fluconazole Candida albicans9002814Fungicidal
(Control)

References

  • Biointerface Research in Applied Chemistry. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Available at: [Link]

  • ResearchGate. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. Available at: [Link]

  • Academic Journals. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2016). Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Available at: [Link]

  • Biomedical and Pharmacology Journal. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2023). Exploring the Potential Mechanism of Action of Piperine against Candida albicans and Targeting Its Virulence Factors. Available at: [Link]

  • RSC Publishing. (2021). Piperazine based antimicrobial polymers: a review. Available at: [Link]

  • Asian Pacific Journal of Health Sciences. (n.d.). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Available at: [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • ResearchGate. (n.d.). Antifungal Activity of Morpholine and Piperidine Based Surfactants. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Available at: [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Available at: [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]

  • Academic Journals. (n.d.). African Journal of Pharmacy and Pharmacology - antimicrobial and antioxidant activities of piperidine derivatives. Available at: [Link]

  • Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Available at: [Link]

  • ResearchGate. (n.d.). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Available at: [Link]

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Guide: Synthesis of 4-(2-Ethoxyethoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini Senior Application Scientist Last Updated: January 27, 2026

Introduction

Welcome to the technical support center for the synthesis of 4-(2-ethoxyethoxy)piperidine. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic protocols and troubleshoot common issues to improve reaction yield and product purity.

The synthesis of 4-(2-ethoxyethoxy)piperidine is most commonly achieved via a Williamson ether synthesis, reacting 4-hydroxypiperidine with an appropriate 2-ethoxyethyl halide.[1][2] While straightforward in principle, this reaction presents a significant chemoselectivity challenge that is often the primary source of low yields: the competition between O-alkylation at the hydroxyl group and N-alkylation at the piperidine nitrogen.[3] This guide provides a robust, field-proven protocol that circumvents this issue, followed by a detailed troubleshooting section to address specific experimental challenges.

Section 1: Recommended High-Yield Synthetic Workflow

To achieve the highest possible yield and purity, a three-stage approach involving protection, etherification, and deprotection is strongly recommended. This strategy eliminates the competing N-alkylation side reaction, simplifying purification and maximizing the conversion of starting materials to the desired product.

Overall Synthesis Workflow Diagram

G cluster_0 Stage 1: N-Protection cluster_1 Stage 2: Williamson Ether Synthesis cluster_2 Stage 3: Deprotection start 4-Hydroxypiperidine protect React with Boc Anhydride (Boc)₂O start->protect protected_product N-Boc-4-hydroxypiperidine protect->protected_product deprotonate Deprotonate with NaH in DMF protected_product->deprotonate alkoxide Generate Alkoxide Intermediate deprotonate->alkoxide alkylate Alkylate with 2-Bromoethyl ethyl ether alkoxide->alkylate ether_product N-Boc-4-(2-ethoxyethoxy)piperidine alkylate->ether_product deprotect Treat with Trifluoroacetic Acid (TFA) in DCM ether_product->deprotect final_product 4-(2-Ethoxyethoxy)piperidine deprotect->final_product

Caption: High-yield synthesis workflow for 4-(2-ethoxyethoxy)piperidine.

Experimental Protocol: N-Protected Route

This protocol is divided into three key steps.

Step 1: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc Protection)

  • Dissolve 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) for the complete consumption of the starting material.

  • Upon completion, quench the reaction with water and perform a standard aqueous workup. Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate, which is often pure enough for the next step.

Step 2: Synthesis of tert-butyl 4-(2-ethoxyethoxy)piperidine-1-carboxylate

ReagentMolar Eq.Notes
N-Boc-4-hydroxypiperidine1.0Ensure the material is dry.
Sodium Hydride (NaH), 60% in mineral oil1.2 - 1.5A strong, non-nucleophilic base is critical for efficient alkoxide formation.[2] Using a slight excess ensures complete deprotonation. Handle with extreme care under an inert atmosphere.
2-Bromoethyl ethyl ether1.2Can be substituted with 2-iodoethyl ethyl ether or the corresponding tosylate for higher reactivity.
Anhydrous Dimethylformamide (DMF)-A polar aprotic solvent is ideal for SN2 reactions.[2] Ensure it is anhydrous to prevent quenching the NaH.

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF to a flask containing N-Boc-4-hydroxypiperidine (1.0 eq).

  • Cool the solution to 0 °C.

  • Carefully add sodium hydride (1.2-1.5 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for complete formation of the alkoxide.

  • Slowly add 2-bromoethyl ethyl ether (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 50-60 °C for 4-8 hours, or until TLC/LC-MS analysis indicates completion.

  • Cool the reaction to 0 °C and cautiously quench by the slow addition of water.

  • Extract the product with a solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Step 3: Deprotection to Yield 4-(2-Ethoxyethoxy)piperidine

  • Dissolve the purified N-Boc protected ether from Step 2 in DCM.

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC/LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in water and basify to a pH > 12 with a strong base like NaOH or KOH.

  • Extract the free amine product into an organic solvent (e.g., DCM or diethyl ether).

  • Dry the combined organic extracts, filter, and concentrate to afford the final product, 4-(2-ethoxyethoxy)piperidine. Further purification can be achieved by distillation under reduced pressure.[4]

Section 2: Troubleshooting Guide

This section addresses common issues, particularly those encountered when attempting a direct one-pot synthesis without N-protection.

Q1: My reaction yield is extremely low, and my TLC/LC-MS shows two major product spots with similar retention factors. What is happening?

A1: This is the classic sign of competing O-alkylation (desired) and N-alkylation (undesired). 4-hydroxypiperidine is an ambident nucleophile, meaning it can react at two different sites.[3] Under basic conditions, both the hydroxyl group and the secondary amine can be alkylated by 2-bromoethyl ethyl ether.

G cluster_products reactant1 4-Hydroxypiperidine conditions Base reactant1->conditions reactant2 + 2-Bromoethyl ethyl ether reactant2->conditions product_O Desired Product (O-Alkylation) conditions->product_O Path A product_N Side Product (N-Alkylation) conditions->product_N Path B

Caption: Competing reaction pathways in the direct alkylation of 4-hydroxypiperidine.

  • Primary Cause: The nitrogen atom of the piperidine is often more nucleophilic than the neutral hydroxyl group. While a strong base deprotonates the alcohol to form a more potent alkoxide nucleophile, it can also deprotonate the amine, or the amine can react directly.

  • Recommended Solution: The most reliable solution is to adopt the N-protected workflow described in Section 1 . This chemically blocks the nitrogen, forcing the reaction to occur exclusively at the oxygen.

  • Alternative (Less Reliable) Solution: You can attempt to favor O-alkylation by first forming the sodium alkoxide with NaH at a low temperature before adding the alkylating agent. However, separating the resulting mixture of isomers is often challenging and leads to significant yield loss.

Q2: My reaction is very slow or stalls completely, with a lot of unreacted 4-hydroxypiperidine remaining.

A2: This issue typically points to insufficient nucleophilicity of the oxygen atom.

  • Ineffective Deprotonation: The base you are using may not be strong enough to fully deprotonate the hydroxyl group. Weak bases like potassium carbonate (K₂CO₃) are often insufficient. Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH) to ensure quantitative formation of the alkoxide.[1]

  • Solvent Choice: Protic solvents (like ethanol or water) will interfere with the alkoxide and can protonate it back to the less reactive alcohol. Solution: Use an anhydrous, polar aprotic solvent such as DMF, DMSO, or THF to maximize the reactivity of the nucleophile.[2]

  • Poor Leaving Group: The rate of an SN2 reaction is highly dependent on the quality of the leaving group.[1] Bromide is a good leaving group, but others can be better. Solution: Consider converting the 2-bromoethyl ethyl ether to 2-iodoethyl ethyl ether via the Finkelstein reaction, or use 2-(ethoxy)ethyl tosylate as your alkylating agent. Iodide and tosylate are superior leaving groups and will accelerate the reaction.

Q3: I am having difficulty purifying my final product. Column chromatography results in significant streaking and yield loss.

A3: Amines, like the piperidine moiety in your product, are basic and tend to interact strongly with the acidic silica gel used in column chromatography. This leads to poor separation, tailing of spots (streaking), and often irreversible adsorption of the product onto the column.

  • Solution 1: Basic Modifier: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-2% of triethylamine (Et₃N) or a 7N solution of ammonia in methanol is added to the mobile phase (e.g., DCM/Methanol).[5] This deactivates the acidic sites on the silica, leading to sharper peaks and better recovery.

  • Solution 2: Acid-Base Extraction: Before chromatography, you can perform an acid-base extraction to remove neutral impurities.[4] Dissolve your crude product in an organic solvent (like diethyl ether) and extract with dilute aqueous HCl (e.g., 1M). Your basic product will move to the aqueous layer as a salt. The organic layer containing neutral impurities can be discarded. Then, basify the aqueous layer with NaOH and re-extract your purified product back into an organic solvent.

  • Solution 3: Use Alumina: Basic or neutral alumina can be used as the stationary phase instead of silica gel for the purification of basic compounds.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the role of a phase-transfer catalyst (PTC) and can it help in this synthesis?

A1: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of a reactant from one phase (typically aqueous) into another (typically organic) where the reaction occurs. In the context of a Williamson ether synthesis, a PTC can transport the hydroxide or alkoxide ion from the aqueous/solid phase into the organic phase containing the alkyl halide. This can allow for the use of simpler, cheaper bases like solid NaOH or KOH instead of hazardous reagents like NaH, and can often be run under milder conditions.[6][7] It is a powerful technique for improving yields in two-phase systems and is highly recommended for process scale-up.

Q2: My starting 4-hydroxypiperidine is a hydrochloride salt. Do I need to neutralize it first?

A2: Yes, absolutely. The Williamson ether synthesis requires a free amine (if unprotected) and a free hydroxyl group to be deprotonated. The hydrochloride salt will not react. You must first neutralize the salt by treating it with an equivalent of a base (e.g., NaOH, NaHCO₃) and extracting the free base into an organic solvent before proceeding with the reaction.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a mobile phase that gives good separation between your starting material and product (e.g., 10% Methanol in DCM). Visualize the spots using a potassium permanganate stain, which is very effective for alcohols and amines. For more quantitative analysis and to confirm the mass of the product being formed, Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal technique.

References
  • Dalby, C. (n.d.). Piperidine Synthesis. Defense Technical Information Center. Retrieved from [Link]

  • Atobe, M., Tateno, H., & Fuchigami, T. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 396-403. Available at: [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Zeile, K., & Heidenbluth, K. (1974). U.S. Patent No. 3,845,062. U.S. Patent and Trademark Office.
  • Muthukumar, M., & Manimekalai, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Available at: [Link]

  • Atobe, M., Tateno, H., & Fuchigami, T. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. ResearchGate. Available at: [Link]

  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules, 23(10), 2669. Available at: [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • Organic Chemistry Portal. (2024, October 12). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. Available at: [Link]

  • Sciencemadness Discussion Board. (2012, July 1). N-alkylation of 4-piperidone. Available at: [Link]

  • Reddit. (2024, March 11). Purification of THP protected compound. r/Chempros. Available at: [Link]

  • Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Available at: [Link]

  • D'hooghe, M., et al. (2009). Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine. ARKIVOC. Available at: [Link]

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. Available at: [Link]

  • Gatiatulin, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6696. Available at: [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-hydroxypiperidine-1-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis. YouTube. Available at: [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Phillips, A. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Journal of organic chemistry, 78(17), 8452-63. Available at: [Link]

  • Starks, C. M. (1990). Phase-Transfer Catalysts. ResearchGate. Available at: [Link]

  • Journal of Emerging Technologies and Innovative Research. (2022). Contribution of phase transfer catalyst to green chemistry: A review. JETIR, 9(7). Available at: [Link]

  • Hayriye, G. Z., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Organic and Medicinal Chemistry International Journal, 10(2). Available at: [Link]

Sources

Technical Support Center: Synthesis of 4-(2-Ethoxyethoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and professionals in drug development engaged in the synthesis of 4-(2-Ethoxyethoxy)piperidine. Here, we address common challenges and frequently asked questions to ensure a successful and efficient synthesis. Our approach is grounded in mechanistic principles and practical laboratory experience to empower you to troubleshoot and optimize your experimental outcomes.

I. The Synthetic Pathway: A Protected Williamson Ether Synthesis Approach

The synthesis of 4-(2-Ethoxyethoxy)piperidine is most effectively and selectively achieved through a Williamson ether synthesis. A critical consideration is the presence of two nucleophilic sites in the starting material, 4-hydroxypiperidine: the secondary amine (piperidine nitrogen) and the secondary alcohol (hydroxyl group). To prevent competitive N-alkylation and ensure the desired O-alkylation, a protection-alkylation-deprotection strategy is strongly recommended. The tert-butoxycarbonyl (Boc) group is an excellent choice for protecting the piperidine nitrogen due to its stability under basic conditions used for the ether synthesis and its straightforward removal under acidic conditions.[1]

Experimental Protocol

Step 1: N-Protection of 4-Hydroxypiperidine

  • Dissolution: Dissolve 4-hydroxypiperidine (1.0 eq.) in a suitable solvent such as a mixture of 1,4-dioxane and water.

  • Basification: Add a base like sodium bicarbonate (1.0 M aqueous solution, 1.0 eq) to the solution.[1]

  • Protection: To the stirred mixture, add di-tert-butyl dicarbonate (Boc)₂O (1.0 eq.).[1]

  • Reaction: Allow the reaction to stir vigorously at room temperature for 12-16 hours.[1]

  • Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, perform an extractive work-up and purify the product, N-Boc-4-hydroxypiperidine, typically by column chromatography to yield a white solid.

Step 2: O-Alkylation (Williamson Ether Synthesis)

  • Deprotonation: In an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 1.2 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.

  • Alkoxide Formation: Slowly add a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas will be evolved during this step.

  • Alkylation: Cool the reaction mixture back to 0 °C and add 1-bromo-2-(2-ethoxyethoxy)ethane (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. For less reactive halides, gentle heating may be required.

  • Monitoring: Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching and Extraction: Carefully quench the reaction with water and perform an extractive work-up to isolate the crude N-Boc-4-(2-ethoxyethoxy)piperidine.

Step 3: N-Deprotection

  • Acidification: Dissolve the crude N-Boc-4-(2-ethoxyethoxy)piperidine in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.

  • Cleavage: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring the removal of the Boc group by TLC.

  • Isolation: After completion, remove the solvent and excess acid under reduced pressure. The resulting salt can be neutralized with a base and extracted to yield the final product, 4-(2-Ethoxyethoxy)piperidine.

Synthetic Workflow Diagram

G cluster_0 Step 1: N-Protection cluster_1 Step 2: O-Alkylation cluster_2 Step 3: N-Deprotection A 4-Hydroxypiperidine B N-Boc-4-hydroxypiperidine A->B (Boc)2O, NaHCO3 C N-Boc-4-(2-ethoxyethoxy)piperidine B->C 1. NaH 2. Br(CH2)2O(CH2)2OEt D 4-(2-Ethoxyethoxy)piperidine C->D TFA or HCl G Start Low Yield in O-Alkylation Step Check_Base Check NaH Quality and Anhydrous Conditions Start->Check_Base Check_Reagents Verify Purity of Starting Materials Check_Base->Check_Reagents Good Sol_Base Use fresh NaH and dry solvents/glassware Check_Base->Sol_Base Poor Check_Temp Evaluate Reaction Temperature Check_Reagents->Check_Temp Pure Sol_Reagents Purify starting materials if necessary Check_Reagents->Sol_Reagents Impure Sol_Temp Increase temperature cautiously (e.g., to 40-50 °C) Check_Temp->Sol_Temp Too Low Sol_Leaving_Group Add catalytic NaI or use a tosylate Check_Temp->Sol_Leaving_Group Still Low Yield

Sources

Technical Support Center: 4-(2-Ethoxyethoxy)piperidine Stability and Degradation Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 4-(2-Ethoxyethoxy)piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Introduction to the Stability of 4-(2-Ethoxyethoxy)piperidine

4-(2-Ethoxyethoxy)piperidine possesses two key structural features that dictate its stability: a saturated piperidine ring and an ether side chain. The secondary amine of the piperidine ring is susceptible to oxidation, while the ether linkage can be prone to hydrolysis and oxidative cleavage. Understanding these potential degradation pathways is crucial for accurate experimental design, data interpretation, and the development of stable formulations.

This guide will delve into the practical aspects of handling, storing, and analyzing 4-(2-Ethoxyethoxy)piperidine, with a focus on preventing and identifying degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 4-(2-Ethoxyethoxy)piperidine?

A1: Based on its structure, 4-(2-Ethoxyethoxy)piperidine is susceptible to two main degradation pathways:

  • Piperidine Ring Oxidation: The secondary amine in the piperidine ring is a primary target for oxidation. This can be initiated by atmospheric oxygen, light, or oxidizing agents. The degradation cascade can proceed via hydrogen abstraction from the N-H bond or the adjacent C-H bonds (alpha-carbons), leading to the formation of various degradation products, including imines (e.g., 4-(2-ethoxyethoxy)-2,3,4,5-tetrahydropyridine), nitrosamines (in the presence of nitrous acid), and nitroxide radicals.[1] In more aggressive oxidative conditions, ring-opening may occur.

  • Ether Side Chain Cleavage: The ether linkages in the ethoxyethoxy group are susceptible to cleavage under certain conditions.

    • Hydrolytic Cleavage: While aliphatic ethers are generally stable to hydrolysis, cleavage can occur under strong acidic conditions.[2][3][4][5] This would result in the formation of 4-hydroxypiperidine and 2-ethoxyethanol.

    • Oxidative Cleavage: The ether linkage can be cleaved by strong oxidizing agents. This process often involves the formation of hydroperoxides at the carbon adjacent to the ether oxygen, which can then decompose to form various carbonyl compounds and alcohols.[6]

Q2: I've noticed a yellowing of my 4-(2-Ethoxyethoxy)piperidine sample over time. What could be the cause?

A2: The yellowing of piperidine-containing compounds upon storage is a common observation and is typically indicative of oxidation. Exposure to air and light can lead to the formation of colored impurities. While minor discoloration may not significantly impact the bulk purity, it is a sign that degradation is occurring. For sensitive applications, it is advisable to purify the material, for example, by distillation or chromatography, before use.

Q3: What are the recommended storage conditions for 4-(2-Ethoxyethoxy)piperidine to ensure its stability?

A3: To minimize degradation, 4-(2-Ethoxyethoxy)piperidine should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, light-resistant container. It is recommended to store it in a cool and dry place. For long-term storage, refrigeration (2-8 °C) is advisable.

Q4: Can I use common laboratory solvents with 4-(2-Ethoxyethoxy)piperidine without causing degradation?

A4: 4-(2-Ethoxyethoxy)piperidine is generally soluble in a range of common organic solvents. However, it is crucial to use high-purity, dry solvents, as impurities such as peroxides in ethers (like THF or diethyl ether) or acidic impurities can promote degradation. Protic solvents like methanol and ethanol are generally acceptable, but their purity should also be ensured.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with 4-(2-Ethoxyethoxy)piperidine.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent analytical results (e.g., varying peak areas in HPLC). Degradation of the sample during storage or analysis.- Store the compound under inert gas in a tightly sealed vial at low temperature. - Prepare fresh solutions for each analysis. - Use a stability-indicating analytical method to separate the parent compound from any degradants.
Appearance of unexpected peaks in chromatograms. Formation of degradation products.- Conduct forced degradation studies (see protocol below) to intentionally generate and identify potential degradation products. - Use LC-MS to obtain mass information on the unknown peaks to aid in their identification.[7][8][9]
Low yield in a reaction involving 4-(2-Ethoxyethoxy)piperidine. Degradation of the starting material or incompatibility with reaction conditions.- Check the purity of the starting material before use. - If the reaction is conducted at elevated temperatures, consider the possibility of thermal degradation. - For reactions involving strong acids or bases, assess the potential for hydrolysis or other base/acid-catalyzed degradation pathways.
Phase separation or precipitation in formulated products. Incompatibility with excipients.- Conduct thorough drug-excipient compatibility studies.[10][11][12][13][14] This involves mixing the active pharmaceutical ingredient (API) with individual excipients and storing the mixtures under accelerated conditions to observe any physical or chemical changes.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[15][16]

Objective: To intentionally degrade 4-(2-Ethoxyethoxy)piperidine under various stress conditions to understand its degradation pathways.

Materials:

  • 4-(2-Ethoxyethoxy)piperidine

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • UV-Vis spectrophotometer or HPLC-UV system

  • pH meter

Procedure:

  • Acid Hydrolysis:

    • Dissolve a known concentration of 4-(2-Ethoxyethoxy)piperidine in 0.1 M HCl.

    • Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

    • If no degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis:

    • Dissolve a known concentration of 4-(2-Ethoxyethoxy)piperidine in 0.1 M NaOH.

    • Follow the same heating and sampling procedure as for acid hydrolysis, neutralizing the aliquots with 0.1 M HCl.

    • If no degradation is observed, repeat with 1 M NaOH.

  • Oxidative Degradation:

    • Dissolve a known concentration of 4-(2-Ethoxyethoxy)piperidine in a solution of 3% H₂O₂.

    • Keep the solution at room temperature and monitor for degradation at various time points.

    • If degradation is slow, the study can be repeated with 30% H₂O₂ or at an elevated temperature.

  • Thermal Degradation:

    • Store a solid sample of 4-(2-Ethoxyethoxy)piperidine in an oven at a controlled temperature (e.g., 60°C, 80°C).

    • At specified time intervals, withdraw a sample, dissolve it in a suitable solvent, and analyze.

  • Photolytic Degradation:

    • Expose a solution of 4-(2-Ethoxyethoxy)piperidine (in a photostable solvent like acetonitrile or water) to a UV light source (e.g., 254 nm or 365 nm) in a photostability chamber.

    • Simultaneously, keep a control sample in the dark.

    • Analyze both the exposed and control samples at various time points.

Data Analysis: Analyze the stressed samples using a suitable analytical method (e.g., HPLC-UV, LC-MS). Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating 4-(2-Ethoxyethoxy)piperidine from its potential degradation products.

Starting Conditions (to be optimized):

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile or methanol). A good starting gradient could be 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: As 4-(2-Ethoxyethoxy)piperidine lacks a strong chromophore, UV detection at low wavelengths (e.g., 200-220 nm) or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended. Derivatization can also be employed for UV or fluorescence detection.[17] LC-MS provides the most specific detection.[8]

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Method Validation: Once the method is optimized using the samples from the forced degradation study, it should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizing Degradation Pathways and Workflows

To better understand the processes involved in stability testing, the following diagrams illustrate the key concepts.

degradation_pathway cluster_piperidine Piperidine Ring Degradation cluster_sidechain Ether Side Chain Degradation 4-(2-Ethoxyethoxy)piperidine 4-(2-Ethoxyethoxy)piperidine Imine_Formation Imine_Formation 4-(2-Ethoxyethoxy)piperidine->Imine_Formation Oxidation (H-abstraction from C-H) Nitrosamine_Formation Nitrosamine_Formation 4-(2-Ethoxyethoxy)piperidine->Nitrosamine_Formation Reaction with Nitrous Acid Ring_Opening Ring_Opening 4-(2-Ethoxyethoxy)piperidine->Ring_Opening Severe Oxidation Hydrolytic_Cleavage Hydrolytic_Cleavage 4-(2-Ethoxyethoxy)piperidine->Hydrolytic_Cleavage Acidic Conditions Oxidative_Cleavage Oxidative_Cleavage 4-(2-Ethoxyethoxy)piperidine->Oxidative_Cleavage Oxidizing Agents 4-Hydroxypiperidine 4-Hydroxypiperidine Hydrolytic_Cleavage->4-Hydroxypiperidine 2-Ethoxyethanol 2-Ethoxyethanol Hydrolytic_Cleavage->2-Ethoxyethanol

Caption: Potential degradation pathways of 4-(2-Ethoxyethoxy)piperidine.

forced_degradation_workflow cluster_analysis Analysis Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Stress Conditions Stress Conditions Prepare Stock Solution->Stress Conditions Acid_Hydrolysis Acid_Hydrolysis Stress Conditions->Acid_Hydrolysis 0.1M HCl, 60°C Base_Hydrolysis Base_Hydrolysis Stress Conditions->Base_Hydrolysis 0.1M NaOH, 60°C Oxidation Oxidation Stress Conditions->Oxidation 3% H₂O₂, RT Thermal Thermal Stress Conditions->Thermal Solid, 80°C Photolytic Photolytic Stress Conditions->Photolytic UV Light Neutralize & Analyze Neutralize & Analyze Acid_Hydrolysis->Neutralize & Analyze Base_Hydrolysis->Neutralize & Analyze Analyze Analyze Oxidation->Analyze Dissolve & Analyze Dissolve & Analyze Thermal->Dissolve & Analyze Photolytic->Analyze HPLC/LC-MS HPLC/LC-MS Neutralize & Analyze->HPLC/LC-MS Analyze->HPLC/LC-MS Dissolve & Analyze->HPLC/LC-MS Identify Degradants Identify Degradants HPLC/LC-MS->Identify Degradants End End Identify Degradants->End

Caption: Workflow for a forced degradation study.

References

  • Hydrolytic degradation of aliphatic polyesters. ResearchGate. Available at: [Link]

  • Complexity of the hydrolytic degradation of aliphatic polyesters. Semantic Scholar. Available at: [Link]

  • Identification and characterization of stress degradation products of piperine and profiling of a black pepper (Piper nigrum L.) extract using LC/Q-TOF-dual ESI-MS. Analytical Methods. Available at: [Link]

  • Review on development of forced degradation studies and its approaches on stability indicating method. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Hydrolytic Degradation and Erosion of Polyester Biomaterials. ACS Macro Letters. Available at: [Link]

  • Hydrolytic Degradation and Erosion of Polyester Biomaterials. National Institutes of Health. Available at: [Link]

  • Method for measuring content of piperidine impurity in glatiramer acetate sample.Google Patents.
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  • 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Europe PMC. Available at: [Link]

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  • Analysis by HPLC and LC/MS of Pungent Piperamides in Commercial Black, White, Green, and Red Whole and Ground Peppercorns. ResearchGate. Available at: [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. Available at: [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine. Available at: [Link]

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  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. MDPI. Available at: [Link]

  • Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. National Institutes of Health. Available at: [Link]

  • Photo-oxidation of polymers. Wikipedia. Available at: [Link]

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  • Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. Available at: [Link]

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Technical Support Center: Purification of 4-(2-Ethoxyethoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-(2-Ethoxyethoxy)piperidine. This document offers in-depth technical guidance to address common challenges encountered during the purification of this piperidine derivative.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product of 4-(2-Ethoxyethoxy)piperidine is contaminated with a higher boiling point impurity that is difficult to separate by standard distillation. What is this likely impurity and how can I remove it?

A: A common and challenging impurity in the synthesis of monosubstituted piperazines and piperidines is the corresponding disubstituted product.[1] In the case of 4-(2-Ethoxyethoxy)piperidine, this would be a piperidine molecule substituted at both the 1 and 4 positions with the ethoxyethoxy group. This impurity arises when the starting piperidine reacts with two equivalents of the ethoxyethoxy electrophile. Due to its higher molecular weight, it will have a significantly higher boiling point, but its structural similarity to the desired product can make separation by simple distillation inefficient.

Troubleshooting & Optimization:

  • Fractional Distillation: For compounds with close boiling points, fractional distillation is more effective than simple distillation.[2] This technique utilizes a fractionating column to provide multiple theoretical plates for vapor-liquid equilibration, enhancing the separation of components with different volatilities.[2]

  • Stoichiometric Control: Carefully controlling the stoichiometry of the reactants during synthesis to favor monosubstitution can minimize the formation of the disubstituted byproduct.

  • Purification via Salt Formation: A highly effective method for purifying piperidine derivatives is through the formation of a salt, which can then be purified by recrystallization.[3]

Q2: I observe a persistent yellow discoloration in my purified 4-(2-Ethoxyethoxy)piperidine. What is the cause and is it a concern?

A: A yellow tint in piperidine and its derivatives is typically due to the presence of oxidation products. While this may not interfere with all downstream applications, it is an indicator of impurity and should be addressed for high-purity requirements.

Troubleshooting & Optimization:

  • Distillation: Distillation is an effective method for removing colored impurities and other byproducts.

  • Preventative Measures: To prevent discoloration, store purified 4-(2-Ethoxyethoxy)piperidine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light and heat.

Q3: How can I effectively remove water from my 4-(2-Ethoxyethoxy)piperidine sample?

A: Water is a common impurity, especially after aqueous workup steps.

Troubleshooting & Optimization:

  • Drying Agents: Before distillation, the product can be dried over a suitable drying agent like solid potassium hydroxide (KOH) pellets.

  • Azeotropic Distillation: Water can be removed by azeotropic distillation with a suitable solvent like toluene.

Q4: Can I use acidic conditions to purify 4-(2-Ethoxyethoxy)piperidine?

A: Caution should be exercised when using strong acidic conditions. The ether linkage in the 2-ethoxyethoxy group can be susceptible to cleavage under harsh acidic conditions, leading to the formation of unwanted byproducts.[4][5] Mild acidic conditions, such as those used for salt formation with hydrochloric acid, are generally acceptable, but prolonged exposure to strong acids at elevated temperatures should be avoided.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol is designed for the purification of 4-(2-Ethoxyethoxy)piperidine from less volatile impurities.

Instrumentation:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Vacuum pump and gauge

  • Heating mantle with stirrer

Procedure:

  • Drying: Dry the crude 4-(2-Ethoxyethoxy)piperidine over anhydrous potassium hydroxide or sodium sulfate.

  • Assembly: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

  • Distillation:

    • Heat the flask gradually to initiate boiling.

    • Carefully apply vacuum to reduce the boiling point and prevent thermal degradation. The boiling point of a related compound, 1-[2-(2-hydroxyethoxy)ethyl]piperazine, is 112-114 °C at 0.25 mmHg, suggesting a similar range for the target compound under vacuum.

    • Collect the fractions that distill over at a constant temperature. The main fraction should be the pure 4-(2-Ethoxyethoxy)piperidine.

Protocol 2: Purification via Hydrochloride Salt Recrystallization

This method is highly effective for removing both more and less polar impurities.

Materials:

  • Crude 4-(2-Ethoxyethoxy)piperidine

  • Anhydrous diethyl ether

  • Hydrochloric acid solution in a suitable solvent (e.g., 2M HCl in diethyl ether or isopropanol)

  • Recrystallization solvent system (e.g., ethanol/diethyl ether)[3]

  • Büchner funnel and flask

  • Vacuum source

Procedure:

  • Salt Formation:

    • Dissolve the crude 4-(2-Ethoxyethoxy)piperidine in a minimal amount of anhydrous diethyl ether.

    • Slowly add the hydrochloric acid solution with stirring. The hydrochloride salt will precipitate out of the solution.

    • Continue adding the acid until no further precipitation is observed.

  • Isolation of the Salt:

    • Collect the precipitated salt by vacuum filtration.

    • Wash the salt with a small amount of cold diethyl ether to remove any adhering impurities.

  • Recrystallization:

    • Dissolve the crude salt in a minimal amount of a suitable hot solvent, such as ethanol.

    • If the solution is colored, you can add a small amount of activated charcoal and heat briefly before filtering hot to remove the charcoal.

    • Slowly add a less polar solvent, such as diethyl ether, until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Final Product:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent mixture.

    • Dry the crystals under vacuum to obtain pure 4-(2-Ethoxyethoxy)piperidine hydrochloride.

    • To obtain the free base, the hydrochloride salt can be dissolved in water, basified with a strong base (e.g., NaOH), and extracted with an organic solvent. The organic extract is then dried and the solvent is evaporated.

Data Presentation

Table 1: Physical Properties of Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
PiperidineC5H11N85.15106
1-[2-(2-Hydroxyethoxy)ethyl]piperazineC8H18N2O2174.24112-114 @ 0.25 mmHg
2-(2-Ethoxyethoxy)ethanolC6H14O3134.17196-202[6]

Visualizations

PurificationWorkflow cluster_start Crude Product cluster_purification Purification Options cluster_end Pure Product Crude Crude 4-(2-Ethoxyethoxy)piperidine Distillation Fractional Vacuum Distillation Crude->Distillation High boiling impurities Recrystallization Recrystallization via Salt Formation Crude->Recrystallization Various impurities Pure Pure 4-(2-Ethoxyethoxy)piperidine Distillation->Pure Recrystallization->Pure

Caption: Decision workflow for purification of 4-(2-Ethoxyethoxy)piperidine.

Troubleshooting Impurity Impurity Detected HighBP High Boiling Point Impurity Impurity->HighBP Discoloration Yellow Discoloration Impurity->Discoloration Water Water Present Impurity->Water HighBP_Sol Fractional Distillation or Recrystallization HighBP->HighBP_Sol Discoloration_Sol Distillation and/or Inert Storage Discoloration->Discoloration_Sol Water_Sol Drying Agent or Azeotropic Distillation Water->Water_Sol

Caption: Troubleshooting guide for common impurities.

References

  • Piperidine Synthesis. - DTIC. [Link]

  • CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)
  • 4- (2-(Piperidin-1-yl)ethoxy)-benzoic acid hydrochloride Manufacturer, 4 - Triown Chemie. [Link]

  • US2363157A - Process for purifying piperidine - Google P
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. [Link]

  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - Beilstein Journals. [Link]

  • CN101417982A - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)
  • US2363158A - Process for the purification of piperidine - Google P
  • Synthesis of N-pentyl-3-(3-hydroxyphenyl)piperidine hydrochloride (Method a). [Link]

  • Have you experienced that your piperidine crystallizes when not in use? - ResearchGate. [Link]

  • Cleavage Of Ethers With Acid - Master Organic Chemistry. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

  • CN105924408A - Synthetic method of piperidine hydrochloride - Google P
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]

  • Synthesis and Cleavage of Ethers - Longdom Publishing. [Link]

  • Piperidine from the hydrolysis of piperine - Powered by XMB 1.9.11 - Sciencemadness.org. [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. [Link]

  • Ether cleavage - Wikipedia. [Link]

  • 2-(2-Ethoxyethoxy)ethanol - Wikipedia. [Link]

  • Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one - PMC - NIH. [Link]

  • Purification: Fractional Distillation - Department of Chemistry : University of Rochester. [Link]

  • Purification by fractional distillation | - ChemBAM. [Link]

  • Ether-Directed, Stereoselective Aza-Claisen Rearrangements: Synthesis of the Piperidine Alkaloid, ??-Conhydrine (I) | Request PDF - ResearchGate. [Link]

  • Myers Chem 115. [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - ACS Publications. [Link]

  • US2363159A - Purification of piperidine - Google P
  • Ethanol, 2-(2-ethoxyethoxy)- - the NIST WebBook. [Link]

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Technical Support Center: Solvent Effects in the Synthesis of 4-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 4-substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] The precise control over the synthesis of these saturated heterocycles is paramount, and the choice of solvent is a critical, yet often underestimated, parameter that can dictate the success or failure of a reaction. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions related to the profound influence of solvents on the synthesis of 4-substituted piperidines. We will move beyond simple solvent selection and delve into the mechanistic underpinnings of how solvents modulate reaction rates, selectivity, and overall yield.

Troubleshooting Guide: Common Issues and Solvent-Based Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing actionable solutions grounded in the principles of solvent chemistry.

Q1: My reaction to form a 4-substituted piperidine is sluggish or not proceeding to completion. How can the solvent be the culprit?

A1: A slow reaction rate is often directly linked to how well the solvent stabilizes the transition state of the rate-determining step.

  • Causality: The stability of both the reactants and the transition state is significantly influenced by the solvent.[3][4] For a reaction to proceed efficiently, the solvent should ideally stabilize the transition state more than the starting materials.

  • Troubleshooting Steps:

    • Evaluate Solvent Polarity: Consider the mechanism of your reaction. If the transition state is more polar than the reactants, a more polar solvent will accelerate the reaction. For instance, in the synthesis of highly substituted piperidines, a study showed that ethanol (dielectric constant ε = 24.55) led to a faster reaction rate compared to the more polar methanol (ε = 32.70).[4] This suggests that the transition state was less stabilized by the more polar solvent in this specific case.

    • Consider Protic vs. Aprotic Solvents: Protic solvents (e.g., alcohols, water) can hydrogen bond with reactants and intermediates. This can be beneficial in some cases, such as stabilizing charged intermediates. However, it can also hinder reactions by solvating nucleophiles, making them less reactive. If your reaction involves a strong, unhindered nucleophile, switching to a polar aprotic solvent like DMF or acetonitrile might be advantageous.[5]

    • Temperature and Solvent Choice: Increasing the reaction temperature generally increases the rate.[3][4] However, the choice of solvent dictates the accessible temperature range. High-boiling point solvents like DMF or DMSO allow for higher reaction temperatures.

Q2: I am observing the formation of significant side products in my piperidine synthesis. Can the solvent choice help improve the chemoselectivity?

A2: Absolutely. Solvent choice can be a powerful tool to steer a reaction towards the desired product and minimize unwanted side reactions.

  • Causality: Different reaction pathways can be favored in different solvent environments due to the differential stabilization of competing transition states.

  • Troubleshooting Steps:

    • Identify the Side Products: Before you can address the problem, you need to know what you are trying to prevent. Use techniques like LC-MS or GC-MS to identify the structure of the major side products.

    • Solvent-Mediated Pathway Selection:

      • Example: N- vs. O-alkylation: In reactions with ambident nucleophiles, the solvent can influence the site of attack. Polar protic solvents tend to favor O-alkylation, while polar aprotic solvents often favor N-alkylation.

      • Example: Elimination vs. Substitution: In nucleophilic substitution reactions, a less polar, non-coordinating solvent may favor the desired substitution pathway over elimination side reactions.

    • "Green" and Unconventional Solvents: Don't limit your choices to common laboratory solvents. Water has been shown to be an effective solvent for some piperidine syntheses, preventing racemization in certain stereoselective reactions.[1] Acetic acid can also act as both a solvent and a catalyst in some multicomponent reactions for piperidine synthesis.[6]

Q3: My synthesis of a chiral 4-substituted piperidine is resulting in low stereoselectivity (diastereo- or enantioselectivity). How can I leverage the solvent to improve this?

A3: The solvent can play a crucial role in the three-dimensional arrangement of the transition state, directly impacting stereochemical outcomes.[7]

  • Causality: Solvents can influence the conformational preferences of reactants and transition states through specific interactions like hydrogen bonding or dipole-dipole interactions. This can create a more ordered transition state, leading to higher stereoselectivity.

  • Troubleshooting Steps:

    • Systematic Solvent Screening: Perform a screen of solvents with varying polarities and coordinating abilities. This is often the most practical approach to empirically determine the best solvent for a stereoselective transformation.

    • Consider Solvent Mixtures: Sometimes, a mixture of solvents can provide the optimal balance of properties. For example, a mixture of a non-polar solvent with a small amount of a polar co-solvent can sometimes enhance stereoselectivity.

    • Temperature Effects: Stereoselectivity can be highly temperature-dependent. Running the reaction at lower temperatures often increases selectivity. Therefore, a solvent with a low freezing point may be necessary.

Frequently Asked Questions (FAQs)

Q: For a standard N-alkylation of a 4-substituted piperidine, what is a good starting point for solvent selection?

A: For N-alkylation, polar aprotic solvents are generally a good choice.[5]

  • Recommended Solvents:

    • Acetonitrile (ACN): Often provides a good balance of solubility for both the piperidine and the alkylating agent.[5]

    • N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that can facilitate reactions with less reactive alkylating agents.[5]

  • Rationale: These solvents effectively solvate the cation of any salt byproducts but do not strongly solvate the amine nucleophile, leaving it more reactive.

Q: I am performing a multi-component reaction (MCR) to synthesize a highly functionalized 4-substituted piperidine. What are the key solvent considerations?

A: MCRs often involve a cascade of different reaction types, making solvent choice particularly nuanced.

  • Key Considerations:

    • Solubility of all components: The chosen solvent must be able to dissolve all starting materials to a reasonable extent.

    • Compatibility with catalysts: If a catalyst is used, the solvent must not deactivate it.

    • Potential for the solvent to participate in the reaction: Some solvents can act as reactants or catalysts. For example, acetic acid has been used as a solvent and catalyst in a one-pot, five-component synthesis of highly functionalized piperidines.[6]

    • Product Precipitation: In some cases, the desired product may precipitate out of the reaction mixture as it is formed, which can drive the equilibrium towards the product and simplify purification.[6]

Q: Are there any "green" solvent options for piperidine synthesis?

A: Yes, the field of green chemistry is actively exploring more environmentally benign solvent alternatives.

  • Examples:

    • Ethanol: Derived from renewable resources, ethanol has been shown to be an effective solvent for the synthesis of substituted piperidines, in some cases offering faster reaction rates than methanol.[3][4]

    • Water: For certain reactions, such as some reductive aminations and cycloadditions, water can be an excellent solvent, offering advantages in terms of cost, safety, and environmental impact.[1]

    • Solvent-free reactions: In some instances, reactions can be run neat (without a solvent), which is the most environmentally friendly option.[1]

Data Presentation

Table 1: Properties of Common Solvents in Piperidine Synthesis
SolventDielectric Constant (ε at 25°C)TypeBoiling Point (°C)Key Considerations
Methanol32.7Protic65Can be a good solvent, but ethanol may offer faster rates in some cases.[3][4]
Ethanol24.6Protic78A "greener" alternative to methanol with potentially faster reaction kinetics.[3][4]
Acetonitrile37.5Aprotic82Good for N-alkylation reactions.[5]
Dichloromethane8.9Aprotic40A common solvent for a wide range of organic reactions.
N,N-Dimethylformamide36.7Aprotic153Highly polar, good for dissolving a wide range of substrates.[5]
Acetic Acid6.2Protic118Can act as both a solvent and a catalyst in certain reactions.[6]
Water80.1Protic100Environmentally friendly; can prevent racemization in some stereoselective syntheses.[1]

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in a Small-Scale Piperidine Synthesis

This protocol provides a framework for systematically evaluating the effect of different solvents on a new reaction.

  • Reaction Setup: In a series of identical reaction vials, add the 4-substituted piperidine starting material (1.0 eq) and any other solid reagents.

  • Solvent Addition: To each vial, add a different solvent (e.g., ethanol, acetonitrile, DMF, dichloromethane, etc.) to achieve the desired concentration.

  • Reagent Addition: Add the final liquid reagent (e.g., alkylating agent, aldehyde) to each vial to initiate the reaction.

  • Reaction Monitoring: Stir all reactions at the same temperature and monitor their progress at regular intervals (e.g., 1h, 4h, 24h) using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Analysis: Compare the conversion to product and the formation of any side products across the different solvents to identify the optimal conditions.

Protocol 2: One-Pot Synthesis of a Highly Functionalized Piperidine in Ethanol

This protocol is adapted from a literature procedure for the synthesis of substituted piperidin-4-ones.[8]

  • Reactant Mixture: In a round-bottom flask, combine the substituted aldehyde (2.0 eq), dialkyl ketone (1.0 eq), and dry ammonium acetate (1.0 eq) in ethanol.

  • Reflux: Heat the mixture to reflux and maintain for the required time, monitoring the reaction by TLC.

  • Overnight Stirring: Allow the reaction mixture to cool to room temperature and stir overnight.

  • Acidification: Add concentrated hydrochloric acid to the mixture to precipitate the hydrochloride salt of the product.

  • Isolation: Collect the precipitate by filtration and wash with a mixture of ethanol and ether.

  • Basification: Suspend the hydrochloride salt in acetone and add a strong ammonia solution to liberate the free base.

  • Purification: Dilute with water to precipitate the final product. Collect the solid by filtration, wash with water, and dry. The product can be further purified by crystallization from ethanol.

Visualizations

Solvent_Selection_Workflow start Reaction Fails to Provide Desired Outcome (Low Yield, Poor Selectivity) q1 What is the primary issue? start->q1 low_yield Low Yield / Slow Reaction q1->low_yield Rate poor_selectivity Poor Selectivity (Chemo- or Stereo-) q1->poor_selectivity Selectivity ts_polarity Analyze Transition State Polarity low_yield->ts_polarity competing_pathways Identify Side Products & Competing Pathways poor_selectivity->competing_pathways solvent_screen Perform Solvent Screen (Vary Polarity & Protic/Aprotic) ts_polarity->solvent_screen temp_adjust Adjust Temperature (Requires appropriate solvent boiling point) solvent_screen->temp_adjust end Optimized Reaction Conditions temp_adjust->end Optimization targeted_solvent Select Solvent to Favor Desired Pathway competing_pathways->targeted_solvent targeted_solvent->solvent_screen targeted_solvent->end Optimization

Caption: A troubleshooting workflow for solvent selection in 4-substituted piperidine synthesis.

Reaction_Coordinate_Diagram cluster_0 Solvent Effect on Reaction Rate R Reactants P Products TS_A TS (Non-polar Solvent) R->TS_A TS_B TS (Polar Solvent) R->TS_B TS_A->P TS_B->P y0 Energy y1 y2 y3 x0 x1 Reaction Coordinate x2 d1 ΔG‡ (Non-polar) d2 ΔG‡ (Polar)

Caption: Illustrative effect of solvent polarity on the activation energy of a reaction.

References

  • ResearchGate. Synthesis of Highly Functionalized Piperidines via One-Pot, Five-Component Reactions in the Presence of Acetic Acid Solvent | Request PDF. Available from: [Link]

  • MDPI. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. Available from: [Link]

  • Advanced Journal of Chemistry, Section A. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Available from: [Link]

  • YouTube. Preparation of Piperidines, Part 3: Substituted at Position 4. Available from: [Link]

  • Solubility of Things. Piperidine. Available from: [Link]

  • PubMed Central (PMC). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • International Journal of ChemTech Research. Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). Available from: [Link]

  • ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry. Available from: [Link]

  • ACS Publications. Mild Installation of Piperidines on 4-Alkylpyridines | Organic Letters. Available from: [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine?. Available from: [Link]

  • RSC Publishing. Solvent effects on stereoselectivity: more than just an environment. Available from: [Link]

  • PubMed Central. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Available from: [Link]

  • ACS Publications. Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium | The Journal of Organic Chemistry. Available from: [Link]

  • Sarwat Jahan et al. Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Available from: [Link]

  • Apollo - University of Cambridge Repository. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Available from: [Link]

  • Technology Networks. New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Available from: [Link]

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Validation & Comparative

A Comparative Benchmarking of 4-(2-Ethoxyethoxy)piperidine and Its Homologues: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine moiety is a cornerstone in modern medicinal chemistry, gracing the structures of numerous FDA-approved therapeutics.[1] Its conformational flexibility and synthetic tractability make it a highly sought-after scaffold in drug discovery. This guide provides a comprehensive comparative analysis of 4-(2-ethoxyethoxy)piperidine and its immediate analogues, 4-(2-methoxyethoxy)piperidine and 4-(2-propoxyethoxy)piperidine. We will delve into their synthesis, physicochemical properties, and potential biological relevance, offering a data-driven framework for researchers in drug development and chemical synthesis.

Introduction to 4-(Alkoxyethoxy)piperidines

The introduction of an alkoxyethoxy side chain at the 4-position of the piperidine ring significantly influences the molecule's polarity, lipophilicity, and hydrogen bonding capacity. These properties are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile. By systematically varying the terminal alkyl group of the ether chain (methyl, ethyl, propyl), we can fine-tune these parameters to optimize for specific biological targets or desired ADME (absorption, distribution, metabolism, and excretion) characteristics. This guide will explore the subtle yet significant differences imparted by these homologous modifications.

Comparative Physicochemical Properties

A fundamental understanding of a compound's physicochemical properties is paramount in the early stages of drug discovery. Below is a comparative table of key computed and, where available, experimental properties for 4-(2-ethoxyethoxy)piperidine and its selected analogues.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor Count
4-(2-Methoxyethoxy)piperidineC₈H₁₇NO₂159.230.313
4-(2-Ethoxyethoxy)piperidineC₉H₁₉NO₂173.250.713
4-(2-Propoxyethoxy)piperidineC₁₀H₂₁NO₂187.28[2]1.213

Data for 4-(2-Methoxyethoxy)piperidine and 4-(2-Ethoxyethoxy)piperidine are computed values from PubChem. Data for 4-(2-Propoxyethoxy)piperidine is from PubChem.[2]

As the alkyl chain length increases from methyl to propyl, there is a corresponding increase in both molecular weight and the predicted lipophilicity (XLogP3). This trend is expected and provides a rational basis for modulating a candidate molecule's ability to cross biological membranes. The consistent hydrogen bond donor and acceptor counts suggest that the fundamental interactions with polar environments will be similar across the series, with lipophilicity being the primary differentiating factor.

Synthesis of 4-(Alkoxyethoxy)piperidines

The most direct and versatile approach to synthesizing the target compounds is through a Williamson ether synthesis.[3][4] This venerable yet reliable reaction involves the coupling of an alkoxide with a suitable alkyl halide. For our target molecules, this translates to the reaction of an N-protected 4-hydroxypiperidine with the corresponding 2-alkoxyethyl halide. The use of a protecting group on the piperidine nitrogen is crucial to prevent N-alkylation, a common side reaction. The benzyl group is a suitable choice as it can be readily removed via catalytic hydrogenation.[5]

Below is a detailed, self-validating protocol for the synthesis of N-benzyl-4-(2-ethoxyethoxy)piperidine, which can be readily adapted for the methoxy and propoxy analogues by substituting the appropriate 2-alkoxyethyl halide.

Experimental Protocol: Synthesis of N-Benzyl-4-(2-ethoxyethoxy)piperidine

Step 1: Deprotonation of N-Benzyl-4-hydroxypiperidine

  • To a stirred solution of N-benzyl-4-hydroxypiperidine (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour. The evolution of hydrogen gas should cease, indicating the formation of the sodium alkoxide.

Causality: The use of a strong base like NaH is essential to quantitatively deprotonate the hydroxyl group of the alcohol, forming the highly nucleophilic alkoxide required for the subsequent SN2 reaction.[4] THF is an excellent aprotic solvent for this reaction, as it is inert to the strong base and effectively solvates the resulting alkoxide.

Step 2: Williamson Ether Synthesis

  • To the freshly prepared solution of the sodium alkoxide, add 2-ethoxyethyl bromide (1.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and cautiously quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-benzyl-4-(2-ethoxyethoxy)piperidine.

Causality: The SN2 reaction proceeds via a backside attack of the alkoxide nucleophile on the primary alkyl halide.[2] Heating to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate. Standard aqueous workup and chromatographic purification are employed to isolate the desired ether.

Step 3: Deprotection of the Piperidine Nitrogen (Optional)

  • Dissolve the purified N-benzyl-4-(2-ethoxyethoxy)piperidine in ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 4-(2-ethoxyethoxy)piperidine.

Causality: Catalytic hydrogenation is a clean and efficient method for the removal of benzyl protecting groups. The palladium catalyst facilitates the cleavage of the C-N bond and subsequent reduction by hydrogen gas.

Synthesis_Workflow cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: Williamson Ether Synthesis cluster_step3 Step 3: Deprotection (Optional) A N-Benzyl-4-hydroxypiperidine NaH NaH in THF Alkoxide Sodium N-benzyl-4-piperidinolate NaH->Alkoxide Deprotonation Halide 2-Ethoxyethyl bromide Protected_Product N-Benzyl-4-(2-ethoxyethoxy)piperidine Halide->Protected_Product SN2 Reaction H2_PdC H2, Pd/C Final_Product 4-(2-Ethoxyethoxy)piperidine H2_PdC->Final_Product Hydrogenolysis

Figure 1: Synthetic workflow for 4-(2-ethoxyethoxy)piperidine.

Comparative Biological Activity Profile

The introduction of the alkoxyethoxy side chain can modulate the interaction of these molecules with biological targets in several ways:

  • Receptor Binding: The ether oxygens can act as hydrogen bond acceptors, potentially forming key interactions within a receptor's binding pocket.

  • Solubility and Bioavailability: The hydrophilic nature of the ethoxyethoxy group can enhance aqueous solubility, which is often a desirable property for drug candidates.

  • Metabolic Stability: The ether linkage may be susceptible to metabolic cleavage, and the nature of the terminal alkyl group could influence the rate of this metabolism.

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

To provide a baseline for comparing the biological activity of these analogues, a standard in vitro cytotoxicity assay, such as the MTT assay, can be employed. This assay assesses the metabolic activity of cells and is a common primary screen for potential anticancer agents.

  • Cell Culture: Plate a human cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density and allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (4-(2-methoxyethoxy)piperidine, 4-(2-ethoxyethoxy)piperidine, and 4-(2-propoxyethoxy)piperidine) in the cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.

Causality: This assay provides a quantitative measure of a compound's ability to inhibit cell proliferation or induce cell death. By comparing the IC₅₀ values of the analogues, a preliminary structure-activity relationship (SAR) can be established.

MTT_Assay_Workflow A Plate Cancer Cells B Compound Treatment (Analogues at various concentrations) A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Values G->H

Figure 2: Workflow for the in vitro MTT cytotoxicity assay.

Conclusion and Future Directions

This guide has provided a comparative overview of 4-(2-ethoxyethoxy)piperidine and its methoxy and propoxy homologues. The synthetic strategy outlined, based on the Williamson ether synthesis, offers a reliable and adaptable route to these compounds. The predicted physicochemical properties suggest a clear trend in lipophilicity with increasing alkyl chain length, providing a basis for rational drug design.

While direct comparative biological data is currently lacking, the proposed in vitro cytotoxicity screening protocol provides a starting point for elucidating the structure-activity relationships within this series. Further studies, including in vivo efficacy and pharmacokinetic profiling, would be necessary to fully assess the therapeutic potential of these compounds. The versatility of the piperidine scaffold, coupled with the tunable properties of the alkoxyethoxy side chain, makes this class of molecules a promising area for future research in drug discovery.

References

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Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, piperidine and its derivatives are ubiquitous structural motifs.[1] Their prevalence in over twenty classes of pharmaceuticals underscores the importance of understanding their toxicological profiles.[2] This guide provides a detailed toxicological comparison of 4-(2-Ethoxyethoxy)piperidine, a substituted piperidine derivative, with its parent compound, piperidine.

Due to the limited availability of public, in-depth toxicological data for 4-(2-Ethoxyethoxy)piperidine, this analysis establishes a robust toxicological baseline using the extensively studied profile of piperidine. By applying principles of structure-activity relationships (SAR), we can project a putative toxicological profile for 4-(2-Ethoxyethoxy)piperidine, offering essential guidance for researchers, scientists, and drug development professionals in handling and assessing this compound. The addition of an ethoxyethoxy group at the 4-position of the piperidine ring is expected to alter its physicochemical properties, such as lipophilicity and basicity, which in turn will influence its toxicokinetic and toxicodynamic profile.

Comparative Toxicological Profile

The toxicological assessment of any chemical entity requires a multi-faceted approach, examining endpoints from acute toxicity to long-term effects like carcinogenicity. Here, we compare the known hazards of piperidine with the anticipated profile of 4-(2-Ethoxyethoxy)piperidine.

Acute Toxicity

Acute toxicity data provides critical information on the potential dangers of short-term exposure. Piperidine is classified as toxic or harmful by multiple routes of exposure.[3][4]

  • Oral: Piperidine exhibits moderate acute oral toxicity, with reported median lethal doses (LD50) in rats ranging from 133 to 740 mg/kg body weight.[5] Clinical signs of toxicity in animal studies include decreased motor activity, tremors, lethargy, respiratory distress, and convulsions.[5][6]

  • Dermal: The compound is toxic in contact with the skin.[5] A dermal LD50 of 275 mg/kg body weight has been reported in rabbits.[3][7] Severe skin burns at the application site were also noted.[5]

  • Inhalation: Piperidine is also toxic if inhaled, with a reported 4-hour median lethal concentration (LC50) in rats of 4.8 mg/L.[3][4]

For 4-(2-Ethoxyethoxy)piperidine , no experimental acute toxicity data is publicly available. However, the fundamental piperidine structure suggests that it may also exhibit toxicity. The addition of the ethoxyethoxy side chain increases the molecular weight. While this might slightly decrease the molar quantity absorbed at a given mass dose, the overall toxic potential via oral, dermal, and inhalation routes should be considered significant until proven otherwise. All handling should proceed with the assumption of toxicity.

Skin and Eye Irritation/Corrosion

Piperidine is a corrosive substance, capable of causing severe skin burns and serious eye damage.[4][7][8] This is a critical consideration for handling and personal protective equipment (PPE) protocols. The corrosive nature is attributed to its basicity and reactivity as a secondary amine.

The N-H bond of the piperidine ring is the primary driver of this corrosive potential. Since 4-(2-Ethoxyethoxy)piperidine retains this secondary amine functionality, it should be presumed to be corrosive to skin and eyes. Immediate and thorough rinsing with water after any contact is essential, and immediate medical attention is required for any exposure.[7]

Genotoxicity

Genotoxicity assays are crucial for identifying compounds that can cause genetic mutations, which may lead to cancer or other hereditary diseases.

  • Ames Test: Piperidine has tested negative in the bacterial reverse mutation assay (Ames test) using various Salmonella typhimurium strains, both with and without metabolic activation.[6] This suggests it does not induce point mutations in these bacterial systems.

  • In Vitro Mammalian Assays: Results in mammalian cells are more varied. Piperidine was reported as positive in a mouse lymphoma cell assay without metabolic activation, indicating a potential for mutagenicity.[6] However, it tested negative in an in vitro mammalian cell gene mutation test using Chinese hamster lung cells.[3]

  • In Vivo Micronucleus Test: An in vivo micronucleus test in mice following oral administration yielded a negative result, suggesting that piperidine does not cause chromosomal damage in the bone marrow of these animals under the tested conditions.[3]

For 4-(2-Ethoxyethoxy)piperidine , no specific genotoxicity data exists. The core piperidine structure is not considered a classic structural alert for mutagenicity. However, the potential for metabolites of the ethoxyethoxy side chain to have genotoxic properties cannot be entirely dismissed without experimental data. Standard in vitro genotoxicity screening, including an Ames test and an in vitro micronucleus assay, would be a prudent step in its safety evaluation.

Carcinogenicity and Reproductive Toxicity
  • Carcinogenicity: The available data indicates that piperidine is not likely to be carcinogenic.[3] No component of piperidine is identified as a probable, possible, or confirmed human carcinogen by IARC at levels greater than or equal to 0.1%.[3]

  • Reproductive Toxicity: Piperidine is not classified as a reproductive toxicant.[7] However, one study noted that at an exposure level of 100 mg/m³, there was a statistically significant reduction in the number of implantation sites and fetuses per female in animal models.[5]

For 4-(2-Ethoxyethoxy)piperidine , the carcinogenic and reproductive toxicity profiles are unknown. The absence of strong alerts from the parent compound is a positive indicator, but dedicated studies would be necessary for a definitive assessment, particularly if the intended use involves significant or prolonged human exposure.

Data Summary: A Comparative Overview

The following table summarizes the available toxicological data for piperidine, which serves as the reference for the predictive assessment of 4-(2-Ethoxyethoxy)piperidine.

Toxicological EndpointPiperidine4-(2-Ethoxyethoxy)piperidine (Predicted Profile)
Acute Oral Toxicity (Rat LD50) 133 - 740 mg/kg[5]Unknown, assume harmful if swallowed.
Acute Dermal Toxicity (Rabbit LD50) 275 mg/kg[3][7]Unknown, assume toxic in contact with skin.
Acute Inhalation Toxicity (Rat LC50) 4.8 mg/L (4h)[3][4]Unknown, assume toxic if inhaled.
Skin Corrosion/Irritation Corrosive / Causes severe burns[8]Presumed Corrosive.
Serious Eye Damage/Irritation Causes serious eye damage[4]Presumed to cause serious eye damage.
Bacterial Mutagenicity (Ames Test) Negative[6]Unknown, likely negative based on parent structure.
In Vivo Genotoxicity Negative (Micronucleus Test)[3]Unknown, requires testing for confirmation.
Carcinogenicity Not classified as a carcinogen[3]Unknown, requires evaluation.
Reproductive Toxicity Not classified as a reproductive toxicant[7]Unknown, requires evaluation.

Experimental Workflows & Protocols

To ensure scientific integrity and generate reliable data, toxicological assessments must follow standardized, validated protocols. Below are methodologies for key in vitro and in vivo assays relevant to the evaluation of piperidine derivatives.

Diagram: Acute Oral Toxicity Workflow (OECD 423)

This diagram outlines the decision-making process for the Acute Toxic Class Method, a stepwise procedure to classify a substance's oral toxicity with a minimal number of animals.

G cluster_0 Acute Oral Toxicity (OECD 423: Acute Toxic Class Method) start Start: Select Starting Dose Level (e.g., 300 mg/kg) step1 Dose 3 Animals (Females) start->step1 obs1 Observe for 14 days (Mortality/Morbidity) step1->obs1 outcome1 Outcome? 0 or 1 death obs1->outcome1 If 0 or 1 death outcome2 Outcome? 2 or 3 deaths obs1->outcome2 If 2 or 3 deaths step2_higher Dose 3 more animals at a higher dose (e.g., 2000 mg/kg) outcome1->step2_higher step2_lower Dose 3 more animals at a lower dose (e.g., 50 mg/kg) outcome2->step2_lower confirm1 Confirm at lower dose step2_lower->confirm1 confirm2 Confirm at higher dose step2_higher->confirm2 stop Stop Test & Classify Hazard confirm1->stop confirm2->stop G cluster_1 In Vitro Micronucleus Assay Workflow (OECD 487) start Prepare Cell Cultures (e.g., Human Lymphocytes, CHO cells) treatment Treat cells with Test Compound (± S9 Metabolic Activation) and Positive/Negative Controls start->treatment incubation Short (3-6h) or Long (24h) Exposure treatment->incubation cytoB Add Cytochalasin B (Blocks Cytokinesis) incubation->cytoB harvest Harvest & Fix Cells cytoB->harvest stain Stain with DNA-specific dye (e.g., Giemsa, Acridine Orange) harvest->stain analysis Microscopic Analysis: Score Micronuclei in Binucleated Cells stain->analysis end Data Analysis & Interpretation analysis->end

Sources

Antidepressant activity of 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Antidepressant Activity of 3-[(2-ethoxyphenoxy)methyl]piperidine Derivatives

Introduction: The Piperidine Scaffold in CNS Drug Discovery

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, recognized for its prevalence in numerous pharmaceuticals and natural alkaloids.[1][2] Its versatile stereochemistry and ability to engage with biological targets have made it a privileged scaffold, particularly in the development of agents targeting the central nervous system (CNS).[3] Piperidine derivatives have demonstrated a wide array of pharmacological effects, including antidepressant, antipsychotic, and neuroprotective activities.[3][4]

This guide focuses on a specific, promising class of these compounds: 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives . Early investigations into this chemical series revealed significant potential for antidepressant activity, positioning them as compelling alternatives to existing therapies.[5][6][7] The foundational research by Balsamo et al. demonstrated that certain derivatives exhibit biological activity comparable to the established antidepressant drug viloxazine, a morpholine derivative with a similar phenoxymethyl side chain.[5][7][8]

The purpose of this document is to provide an objective, in-depth comparison of the antidepressant profile of these piperidine derivatives against relevant alternatives. We will synthesize preclinical data, explain the causality behind the experimental methodologies used for their evaluation, and provide detailed protocols to ensure scientific transparency and reproducibility.

Pillar 1: The Mechanistic Hypothesis - Inhibition of Monoamine Reuptake

The primary mechanism of action for many classic and modern antidepressants is the modulation of monoaminergic neurotransmission. This is achieved by blocking the reuptake of key neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—from the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors.

The 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives are hypothesized to exert their antidepressant effects through this very mechanism.[5][9] Preclinical studies using synaptosomal fractions from the brain have shown that these compounds inhibit the reuptake of these crucial biogenic amines.[5] This profile suggests they may function as monoamine reuptake inhibitors, a class that includes well-known drugs like serotonin-norepinephrine reuptake inhibitors (SNRIs) and tricyclic antidepressants (TCAs). The piperidine core is critical for this pharmacological activity.[9]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Presynaptic Presynaptic Terminal Vesicle Synaptic Vesicle (contains MAO) Synapse_MAO 5-HT, NE, DA Presynaptic->Synapse_MAO Release MAO Monoamines (5-HT, NE, DA) Transporter SERT / NET / DAT (Reuptake Transporter) Synapse_MAO->Transporter Reuptake Postsynaptic Postsynaptic Receptors Synapse_MAO->Postsynaptic Signal Transduction Piperidine 3-[(2-ethoxyphenoxy)methyl] piperidine derivative Piperidine->Transporter Inhibition

Caption: Proposed mechanism of monoamine reuptake inhibition.

Pillar 2: Comparative Efficacy - A Review of Preclinical Evidence

The antidepressant potential of a novel compound is first established through a battery of preclinical tests. These include in vivo behavioral models that assess depression-like states in animals and in vitro assays that quantify the compound's interaction with its molecular targets.

In Vivo Behavioral Models of Antidepressant Activity

Behavioral despair tests, such as the Forced Swim Test (FST) and Tail Suspension Test (TST), are the workhorses of antidepressant screening.[10] These models are predicated on the observation that when placed in an inescapable, stressful situation, rodents will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair, which is robustly reversed by treatment with known antidepressant drugs.[11]

Initial screening of the 3-[(2-ethoxyphenoxy)methyl]piperidine series in mice demonstrated significant antidepressant-like effects.[5] The activity of the lead compounds was found to be comparable to that of viloxazine, a clinically used antidepressant.

Table 1: Comparative Performance in Animal Models of Depression

CompoundAnimal ModelKey FindingReference Compound
Compound 3 (3-piperidinol derivative)Reserpine Interaction (Mouse)Potent antagonism of reserpine-induced ptosis and hypothermiaViloxazine (Comparable Activity)
Compound 5 (3-desoxy derivative)Reserpine Interaction (Mouse)Potent antagonism of reserpine-induced ptosis and hypothermiaViloxazine (Comparable Activity)
Viloxazine Reserpine Interaction (Mouse)Standard positive controlN/A

Note: The primary source describes the activity as "comparable" without providing specific quantitative data in the abstract. The reserpine interaction test is a classic screening method where antagonism of reserpine-induced effects (like drooping eyelids and lower body temperature) indicates potential antidepressant activity.[5]

In Vitro Neurotransmitter Reuptake Inhibition Profile

To validate the mechanistic hypothesis, the ability of these piperidine derivatives to block the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters was evaluated.[5] These assays typically use synaptosomes (isolated nerve terminals) or engineered cell lines that express a high density of a specific transporter.[12][13] The potency of a compound is determined by its IC50 value—the concentration required to inhibit 50% of neurotransmitter uptake.

The initial study confirmed that these derivatives inhibit the reuptake of biogenic amines in pig brain synaptosomal fractions.[5] This finding directly supports the proposed mechanism of action and aligns their profile with that of other monoamine reuptake inhibitors.

Table 2: Comparative Monoamine Reuptake Inhibition Profile (IC50 Values)

CompoundSERT InhibitionNET InhibitionDAT InhibitionReference Compound(s)
Compound 3 ActiveActiveActiveViloxazine (Comparable Profile)
Compound 5 ActiveActiveActiveViloxazine (Comparable Profile)
Viloxazine ModeratePotentWeakN/A
Fluoxetine (SSRI) PotentWeakWeakN/A
Desipramine (TCA) WeakPotentWeakN/A

Note: The table reflects the qualitative description from the source abstract, indicating a biological activity profile comparable to viloxazine, which is known primarily as a norepinephrine reuptake inhibitor. Specific IC50 values were not provided in the abstract.[5]

Pillar 3: Self-Validating Experimental Protocols

The trustworthiness of preclinical data hinges on the robustness of the experimental design. Below are detailed, step-by-step protocols for the key assays used to evaluate the antidepressant activity of the 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives.

Protocol 1: Forced Swim Test (FST)

The FST assesses antidepressant efficacy based on the principle of measuring the duration of immobility as an indicator of behavioral despair.[14][15][16][17]

Methodology:

  • Apparatus: A transparent cylindrical tank (e.g., 40 cm high, 20 cm diameter) is filled with water (23-25°C) to a depth of 15-20 cm, making it impossible for the animal to escape or touch the bottom.[14][16]

  • Acclimation (Pre-Test Session): On day one, each mouse is individually placed in the water cylinder for a 15-minute period. This forces the animal to learn that escape is impossible, inducing a state of despair for the subsequent test. The animal is then removed, dried, and returned to its home cage.[14]

  • Test Session: 24 hours after the pre-test, the test compound, a vehicle control, or a reference antidepressant is administered (e.g., intraperitoneally) at a defined time before the test (e.g., 30-60 minutes).

  • Data Collection: Each mouse is placed back into the cylinder for a 6-minute session. The session is typically video-recorded for later analysis.

  • Scoring: An observer, blind to the treatment groups, scores the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, with movements limited to those necessary to keep the head above water. The total duration of immobility is recorded.

  • Analysis: A statistically significant reduction in immobility time compared to the vehicle-treated group indicates an antidepressant-like effect.

Caption: Workflow for the Forced Swim Test (FST).

Protocol 2: Tail Suspension Test (TST)

The TST is conceptually similar to the FST but induces stress by suspending the mouse by its tail. It is a widely used and validated model for screening antidepressant compounds.[18][19][20]

Methodology:

  • Apparatus: A suspension box or bar is used, high enough to prevent the mouse from reaching any surfaces.[19] Individual compartments are often used to prevent mice from seeing each other.

  • Animal Preparation: A piece of adhesive tape is securely attached to the tail (approximately 1-2 cm from the tip).

  • Suspension: The mouse is suspended by taping the free end of the tape to the suspension bar.

  • Data Collection: The animal is left suspended for a 6-minute period. The entire session is video-recorded.

  • Scoring: A trained observer, blind to the treatments, measures the total time the mouse remains immobile during the 6-minute test. Immobility is defined as the absence of any limb or body movement, except for slight respiration.[20]

  • Analysis: Antidepressant activity is indicated by a significant decrease in the duration of immobility compared to the vehicle control group.

G A Administer Test Compound / Vehicle B Acclimate Mouse to Testing Room A->B C Securely Tape Tail B->C D Suspend Mouse in Apparatus C->D E Record Behavior for 6 Minutes D->E F Return Mouse to Home Cage, Remove Tape E->F G Score Total Immobility Time (Blinded) E->G H Compare Immobility Across Groups G->H

Caption: Workflow for the Tail Suspension Test (TST).

Protocol 3: In Vitro Neurotransmitter Transporter Uptake Assay

This assay quantifies the ability of a compound to block the function of specific monoamine transporters. The protocol below is a general outline for a radioligand-based assay using a cell line stably expressing the transporter of interest (e.g., hSERT, hNET, or hDAT).[13][21][22]

Methodology:

  • Cell Culture: Plate HEK293 cells (or another suitable line) stably expressing the human transporter of interest (e.g., hSERT) into a 96-well plate at a density of 40,000-60,000 cells/well.[12] Allow cells to form a confluent monolayer overnight.[12]

  • Preparation: On the day of the assay, aspirate the culture medium and wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

  • Compound Incubation: Add KRH buffer containing various concentrations of the test compound (e.g., 3-[(2-ethoxyphenoxy)methyl]piperidine derivative) to the wells. Include wells for "total uptake" (vehicle only) and "non-specific uptake" (a high concentration of a known potent inhibitor, like 5 µM citalopram for SERT).[21] Incubate for 10-20 minutes at room temperature.

  • Initiation of Uptake: Add KRH buffer containing a fixed concentration of a radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT).[13][21][22]

  • Termination of Uptake: After a short incubation period (e.g., 10-15 minutes at 37°C), rapidly terminate the uptake by aspirating the buffer and washing the cells multiple times with ice-cold KRH buffer.[21][22]

  • Cell Lysis and Scintillation Counting: Lyse the cells with a lysis buffer (e.g., 1% Triton X-100).[21] Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percent inhibition of specific uptake against the log concentration of the test compound to determine the IC50 value.

G node_setup Plate Transfected Cells in 96-well Plate Allow to Form Monolayer node_prep Wash Cells with Assay Buffer node_setup:f1->node_prep:f0 node_compound Add Test Compound Dilutions Incubate node_prep:f0->node_compound:f0 node_uptake Add Radiolabeled Neurotransmitter ([3H]-5HT/NE/DA) Incubate to Allow Uptake node_compound:f1->node_uptake:f0 node_terminate Aspirate Buffer Wash with Ice-Cold Buffer node_uptake:f1->node_terminate:f0 node_measure Lyse Cells Quantify Radioactivity via Scintillation Counting node_terminate:f1->node_measure:f0 node_analyze Calculate % Inhibition vs. Control Determine IC50 Value node_measure:f1->node_analyze:f0

Caption: Workflow for a Transporter Uptake Assay.

Conclusion and Future Directions

The available preclinical evidence strongly supports the antidepressant potential of 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. The lead compounds from this series demonstrate activity in established animal models of depression that is comparable to the antidepressant viloxazine.[5][7] The mechanism underlying this activity is the inhibition of biogenic amine reuptake, positioning these compounds within a well-understood class of antidepressants.

The initial structure-activity relationship (SAR) data suggests that modifications at the 3-position of the piperidine ring are well-tolerated, with both the 3-piperidinol (compound 3) and 3-desoxy (compound 5) variants showing strong activity.[5]

While these initial findings are promising, further research is required to fully characterize the potential of this chemical series. Future investigations should focus on:

  • Quantitative In Vitro Profiling: Determining precise IC50 or Ki values for each of the monoamine transporters (SERT, NET, DAT) to understand the selectivity profile of the lead compounds.

  • Broader Receptor Screening: Evaluating off-target effects by screening against a panel of other CNS receptors to predict potential side effects.

  • Pharmacokinetic Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds to determine their drug-likeness and suitability for further development.

  • Advanced Behavioral Models: Testing the compounds in models that assess other aspects of depression, such as anhedonia (e.g., sucrose preference test) or anxiety, which is often comorbid with depression.

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Safety Operating Guide

Navigating the Disposal of 4-(2-Ethoxyethoxy)piperidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through proper chemical waste management. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-(2-Ethoxyethoxy)piperidine, a piperidine derivative. By understanding the inherent chemical properties and potential hazards of this compound, laboratory personnel can implement a disposal plan that is both safe and compliant with regulatory standards.

The piperidine moiety is a common structural motif in many pharmaceuticals, and its derivatives are of significant interest in medicinal chemistry.[1] However, the parent piperidine molecule is classified as a hazardous substance, being highly flammable, corrosive, and acutely toxic if swallowed, inhaled, or in contact with skin.[2][3][4][5][6] While the specific toxicological data for 4-(2-Ethoxyethoxy)piperidine may not be readily available, a conservative approach that considers the hazards of both the piperidine ring and the ether functional group is essential for ensuring laboratory safety.

This guide will walk you through the necessary steps for proper waste characterization, handling, and disposal of 4-(2-Ethoxyethoxy)piperidine, empowering you to manage your chemical waste with confidence and precision.

Hazard Assessment and Waste Characterization

Before any disposal activities commence, a thorough hazard assessment is paramount. The chemical structure of 4-(2-Ethoxyethoxy)piperidine, featuring a piperidine ring and an ethoxyethoxy side chain, suggests several potential hazards that must be considered.

Key Potential Hazards:

  • Corrosivity: Piperidine itself is known to cause severe skin burns and eye damage.[2][4][5]

  • Toxicity: Acute toxicity is a significant concern with piperidine derivatives, with harmful or toxic effects possible through oral, dermal, or inhalation routes.[2][4][5][6]

  • Flammability: Piperidine is a highly flammable liquid and vapor.[2][4] While the flashpoint of 4-(2-Ethoxyethoxy)piperidine may differ, it should be treated as a flammable substance.

  • Peroxide Formation: The presence of an ether linkage introduces the risk of forming explosive peroxides upon exposure to air and light.[7][8] This is a critical consideration for both storage and disposal.

A summary of the key hazard information based on related compounds is presented in the table below.

Hazard CategoryPotential Hazard for 4-(2-Ethoxyethoxy)piperidineRecommended Precautions
Acute Toxicity Harmful if swallowed, toxic in contact with skin or if inhaled.[2][4][5][9]Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Handle in a well-ventilated area or fume hood.[9]
Skin Corrosion/Irritation May cause skin irritation or severe burns.[2][4][5][9]Avoid contact with skin. In case of contact, rinse immediately with plenty of water.[2]
Eye Damage/Irritation May cause serious eye irritation or damage.[2][4][9]Wear safety glasses or goggles. If in eyes, rinse cautiously with water for several minutes.[4]
Flammability Assumed to be a flammable liquid and vapor.Keep away from heat, sparks, open flames, and other ignition sources.[2][4][5]
Peroxide Formation Potential to form explosive peroxides over time.[7][8]Label containers with the date received and opened. Dispose of within recommended timeframes (e.g., 6-12 months after opening).[7][8]

Decision-Making Flowchart for Disposal

The following flowchart provides a visual guide to the decision-making process for the proper disposal of 4-(2-Ethoxyethoxy)piperidine.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.